Technical Documentation Center

Benzyl 4-(azetidin-3-yloxy)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 4-(azetidin-3-yloxy)benzoate
  • CAS: 1220038-81-2

Core Science & Biosynthesis

Foundational

Benzyl 4-(Azetidin-3-yloxy)benzoate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl 4-(azetidin-3-yloxy)benzoate is a valuable chemical intermediate, playing a crucial role in the development of novel therapeutics. Its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(azetidin-3-yloxy)benzoate is a valuable chemical intermediate, playing a crucial role in the development of novel therapeutics. Its unique structure, incorporating a benzyl protecting group, a para-substituted phenyl ring, and a strained azetidine heterocycle, makes it a versatile building block in medicinal chemistry. The azetidine motif, in particular, is a "privileged scaffold," frequently found in biologically active compounds due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this important compound, offering field-proven insights and detailed protocols for laboratory application.

Synthesis of Benzyl 4-(azetidin-3-yloxy)benzoate

The synthesis of Benzyl 4-(azetidin-3-yloxy)benzoate is typically achieved through a multi-step process. A common and effective strategy involves the etherification of a protected 3-hydroxyazetidine with a suitable para-substituted benzoate, followed by deprotection of the azetidine nitrogen. A key reaction in this sequence is the Mitsunobu reaction, which allows for the formation of the aryl ether linkage under mild conditions with inversion of stereochemistry at the alcohol center.[3][4][5]

Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from commercially available N-Boc-3-hydroxyazetidine and benzyl 4-hydroxybenzoate.

Synthesis_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine C DIAD/PPh3, THF A->C Reagent B Benzyl 4-hydroxybenzoate B->C Reagent D N-Boc-Benzyl 4-(azetidin-3-yloxy)benzoate C->D Product E N-Boc-Benzyl 4-(azetidin-3-yloxy)benzoate F TFA or HCl in Dioxane E->F Reagent G Benzyl 4-(azetidin-3-yloxy)benzoate F->G Final Product

Caption: Synthetic workflow for Benzyl 4-(azetidin-3-yloxy)benzoate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-Benzyl 4-(azetidin-3-yloxy)benzoate via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including ethers, with clean inversion of stereochemistry.[3][5] The reaction proceeds through the formation of a phosphonium intermediate from triphenylphosphine (PPh3) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which then activates the alcohol for nucleophilic attack.[5][6]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and benzyl 4-hydroxybenzoate (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition is crucial to maintain the temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue will contain the desired product along with by-products such as triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-Benzyl 4-(azetidin-3-yloxy)benzoate as a solid or oil.

Step 2: Deprotection of the Azetidine Nitrogen

The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.[1]

  • Dissolution: Dissolve the purified N-Boc-Benzyl 4-(azetidin-3-yloxy)benzoate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidic Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in 1,4-dioxane.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The resulting product, Benzyl 4-(azetidin-3-yloxy)benzoate, is often obtained as a salt (e.g., trifluoroacetate or hydrochloride). It can be used directly in this form or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Characterization of Benzyl 4-(azetidin-3-yloxy)benzoate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic and Chromatographic Data
TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), the para-substituted phenyl protons, and the protons of the azetidine ring. The chemical shifts and coupling patterns will be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.
Mass Spec. A molecular ion peak corresponding to the calculated exact mass of the compound. Fragmentation patterns can provide further structural information.
HPLC A single major peak indicating the purity of the compound. The retention time is characteristic of the molecule under the specific chromatographic conditions.
Expected Analytical Data

Below is a table summarizing the expected analytical data for Benzyl 4-(azetidin-3-yloxy)benzoate.

ParameterExpected Value
Molecular Formula C₁₈H₁₉NO₃
Molecular Weight 297.35 g/mol
Appearance White to off-white solid or crystalline powder
Purity (HPLC) ≥95%
Example ¹H NMR and ¹³C NMR Data Interpretation
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.9-8.1 (d, 2H, Ar-H), ~7.3-7.5 (m, 5H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~5.3 (s, 2H, OCH₂Ph), ~4.9-5.0 (m, 1H, OCH), ~4.2-4.4 (m, 2H, azetidine-H), ~3.9-4.1 (m, 2H, azetidine-H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~166.0 (C=O), ~162.0, ~136.0, ~131.5, ~128.5, ~128.0, ~122.0, ~114.5 (Ar-C), ~66.5 (OCH₂Ph), ~60.0 (OCH), ~53.0 (azetidine-C).

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For Benzyl 4-(azetidin-3-yloxy)benzoate, the expected [M+H]⁺ ion would be observed at m/z 298.1438.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A typical method might use a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of a modifier like formic acid or trifluoroacetic acid.[7][8]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 4-(azetidin-3-yloxy)benzoate. The detailed protocols and analytical data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The methodologies described are robust and have been established in the scientific literature, ensuring a high degree of trustworthiness and reproducibility. By understanding the intricacies of its synthesis and the key characterization parameters, researchers can confidently utilize this important building block in their synthetic endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate for Modern Synthesis.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • MedchemExpress.com. 1-N-Boc-3-hydroxyazetidine | ADC Linker.
  • TCI Chemicals. Mitsunobu Reaction.
  • ChemicalBook. 1-N-Boc-3-hydroxyazetidine synthesis.
  • ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • APExBIO. 1-N-Boc-3-hydroxyazetidine - High-Purity Chemical Building Block.
  • CymitQuimica. CAS 141699-55-0: 1-N-Boc-3-hydroxyazetidine.
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction.
  • Chen, Y., Zhang, J., Fu, S.-S., & Yu, X.-Q. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information.
  • NIST. Benzyl 4-hydroxybenzoate. NIST Chemistry WebBook.
  • Niu, J., He, A., Gao, F., & Yue, L. ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). ResearchGate.
  • Kamm, O., & Kamm, W. F. benzyl benzoate. Organic Syntheses Procedure.
  • PMC. Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions.
  • SIELC. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column.
  • MilliporeSigma. Benzyl benzoate Pharmaceutical Secondary Standard; Certified Reference Material 120-51-4.
  • Sigma-Aldrich. Benzyl benzoate analytical standard 120-51-4.
  • ChemicalBook. Benzyl benzoate(120-51-4) 1H NMR spectrum.
  • PrepChem.com. Preparation of benzyl benzoate.
  • ARL. Benzyl Benzoate - Analytical Method Validation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFskOCM13RgYYPFs5QlW44W29E3t9_FF-5WNQeT-0KnkTix5jJHnx8I17VgxbXMoxdWg1H-iJTYIKVeDOLbO9W4KyQVxP7kiQbK4VsW8VFjy3KbqCaE_zF3p2mUFAIF_jj64vOKMWacpiNCzBDaOXpFZIv4mO6LujLg8jTmMeKC4dd4FkM4Fe2iETnILBg=]([Link]

Sources

Exploratory

Physicochemical properties of Benzyl 4-(azetidin-3-yloxy)benzoate

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-(azetidin-3-yloxy)benzoate Executive Summary In contemporary medicinal chemistry, the strategic incorporation of strained heterocycles has revolut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 4-(azetidin-3-yloxy)benzoate

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of strained heterocycles has revolutionized lead optimization. Benzyl 4-(azetidin-3-yloxy)benzoate (Molecular Formula: C17​H17​NO3​ ) represents a highly specialized, bifunctional building block. By fusing the lipophilic, metabolically stable benzyl benzoate core with the conformationally restricted, hydrophilic azetidine ring, this compound serves as a privileged scaffold. It is frequently utilized in the synthesis of targeted therapeutics, including PROTAC linkers and CNS-penetrant pharmacophores, where balancing aqueous solubility with membrane permeability is paramount.

This whitepaper dissects the physicochemical properties of Benzyl 4-(azetidin-3-yloxy)benzoate, exploring the causality behind its structural advantages, and provides self-validating experimental workflows for characterizing its behavior in drug development pipelines.

Structural Deconstruction & Physicochemical Profiling

The unique pharmacological profile of Benzyl 4-(azetidin-3-yloxy)benzoate is dictated by its two primary structural domains:

The Azetidine Motif (Conformational Rigidity & Basicity)

Azetidine is a four-membered nitrogen-containing heterocycle characterized by a high ring strain of approximately 25.4 kcal/mol[1][2]. This strain restricts the conformational freedom of the molecule, leading to a more pre-organized presentation to biological targets and lowering the entropic penalty upon binding[3]. While the parent azetidine molecule possesses a highly basic pKa​ of 11.29[1][4], the introduction of the electron-withdrawing phenoxy group at the 3-position via an ether linkage exerts a strong inductive effect. This pulls electron density away from the nitrogen lone pair, effectively lowering the pKa​ to an estimated 8.5–9.5. Consequently, the secondary amine remains predominantly protonated at physiological pH (7.4), which significantly enhances the compound's aqueous solubility compared to non-basic analogs.

The Benzyl Benzoate Core (Lipophilicity & Prodrug Potential)

The benzyl benzoate moiety is inherently lipophilic, with a baseline LogP of 3.97[5][6] and practical insolubility in water[7][8]. In drug design, the benzyl ester serves a dual purpose:

  • Synthetic Orthogonality: It acts as a robust protecting group for the carboxylic acid, stable under acidic conditions (orthogonal to Boc groups) but readily cleavable via hydrogenolysis ( H2​/Pd−C ) or basic hydrolysis.

  • Lipophilic Prodrug: The ester masks the polar carboxylic acid, increasing passive membrane permeability. Once in systemic circulation, plasma esterases rapidly hydrolyze the ester to release the active 4-(azetidin-3-yloxy)benzoic acid pharmacophore.

Quantitative Data Summary

The following table synthesizes the calculated and experimental physicochemical parameters of the compound:

PropertyValueMechanistic Implication
Molecular Formula C17​H17​NO3​ Defines the atomic composition.
Molecular Weight 283.33 g/mol Well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
Estimated LogP 2.0 – 2.5Optimal balance; the polar azetidine offsets the highly lipophilic benzyl ester (LogP 3.97)[6].
Estimated pKa​ (Basic) 8.5 – 9.5Ensures protonation at pH 7.4, enhancing solubility while allowing membrane permeation.
Topological Polar Surface Area (TPSA) ~47.6 A˚2 Excellent for cell permeability; values < 90 A˚2 generally favor CNS penetration.
Hydrogen Bond Donors 1The secondary amine acts as a single donor.
Hydrogen Bond Acceptors 4Three oxygen atoms and one nitrogen atom.
Rotatable Bonds 6Provides sufficient flexibility for induced-fit target binding without excessive entropic cost.

Rationale for Scaffold Selection: Azetidine vs. Piperidine

A critical decision in medicinal chemistry is the selection of the nitrogenous heterocycle. Why utilize the strained azetidine ring instead of the ubiquitous six-membered piperidine ring?

  • Metabolic Stability: Piperidine rings are highly susceptible to CYP450-mediated N-dealkylation and oxidation. The inherent ring strain of azetidine alters the hybridization of the nitrogen lone pair (increasing s-character), which makes the nitrogen more resistant to N-dealkylation pathways[3][9].

  • Reduced Lipophilicity: Replacing a piperidine with an azetidine removes two hydrophobic methylene units. This reduction in molecular weight and lipophilicity directly correlates with reduced off-target toxicity (such as hERG channel inhibition) and improved clearance profiles[2][10].

G A Benzyl 4-(azetidin-3-yloxy)benzoate B Esterase Cleavage (In Vivo/Plasma) A->B Hydrolysis E CYP450 Metabolism (Liver Microsomes) A->E Phase I C 4-(azetidin-3-yloxy)benzoic acid (Active Pharmacophore) B->C D Benzyl Alcohol (Metabolite) B->D F N-Oxidation / Dealkylation (Minor Pathway) E->F

Metabolic hydrolysis and Phase I clearance pathways of the benzoate ester.

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the physicochemical characterization of Benzyl 4-(azetidin-3-yloxy)benzoate requires self-validating experimental designs. Below are the definitive protocols for determining its lipophilicity and metabolic stability.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS

Causality Note: The shake-flask method remains the gold standard over computational predictions because it accounts for the actual ionization state of the azetidine ring at physiological pH. LC-MS/MS is utilized instead of UV-Vis to prevent signal interference from the highly UV-absorbent benzyl group.

Step-by-Step Methodology:

  • Preparation of Phases: Pre-saturate 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours. Allow phase separation.

  • Sample Spiking: Dissolve Benzyl 4-(azetidin-3-yloxy)benzoate in DMSO to create a 10 mM stock. Spike 10 µL of the stock into a glass vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.

  • Equilibration: Cap the vial and agitate on a mechanical shaker at 300 rpm for 60 minutes at exactly 25°C. Why 60 minutes? This ensures complete thermodynamic equilibrium between the aqueous and lipid phases.

  • Phase Separation: Centrifuge the emulsion at 3,000 x g for 15 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully aliquot 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both samples 1:100 in acetonitrile. Analyze via LC-MS/MS (MRM mode targeting the 284.14[M+H]+ transition).

  • Calculation: LogD7.4​=log10​(AUCoctanol​/AUCaqueous​) .

Workflow S1 Compound Stock (10 mM) S2 Octanol/Buffer Partitioning S1->S2 Add to flask S3 Phase Separation (Centrifugation) S2->S3 Shake 60 min S4 LC-MS/MS Quantification S3->S4 Aliquot phases S5 LogD/LogP Calculation S4->S5 AUC ratio

Shake-flask LC-MS/MS workflow for determining the lipophilicity (LogP/LogD).
Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Note: Because this compound contains an ester, it is vulnerable to both CYP450 oxidation and carboxylesterase hydrolysis. A self-validating assay must include a "Minus-NADPH" control to isolate esterase activity from CYP450 activity.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (0.5 mg/mL final protein concentration), 100 mM Potassium Phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ .

  • Compound Addition: Add Benzyl 4-(azetidin-3-yloxy)benzoate (final concentration 1 µM, max 0.1% DMSO).

  • Control Designation:

    • Positive Control: Verapamil (rapid CYP clearance).

    • Negative Control (Minus-NADPH): Buffer added instead of the cofactor.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to all wells except the negative control.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold acetonitrile? It instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge at 4,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed National Institutes of Health (NIH) URL: [Link]

  • Azetidine - Chemical Properties and pKa Grokipedia URL: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES LOCKSS URL: [Link]

  • Benzyl benzoate - AERU University of Hertfordshire URL: [Link]

  • Showing Compound Benzyl benzoate (FDB012844) FooDB URL:[Link]

  • Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide

Executive Summary The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique toolset for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth exploration of the strategic value of azetidine-containing compounds, covering their synthesis, impact on drug design, and applications across various therapeutic areas, with a focus on providing actionable insights for researchers and drug development professionals.

The Strategic Imperative of the Azetidine Moiety

The incorporation of an azetidine ring into a molecular structure is a deliberate strategy to impart specific, advantageous properties.[2][3] The rationale behind this choice is rooted in the unique structural and chemical characteristics of this four-membered heterocycle.

Conformational Rigidity and Pre-organization

The significant angle strain within the azetidine ring, intermediate between that of aziridines and pyrrolidines, restricts the conformational freedom of its substituents.[1][3] This pre-organization of pharmacophoric groups can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[1] This inherent rigidity provides a well-defined three-dimensional framework that is often difficult to achieve with larger, more flexible ring systems.[3]

Modulation of Physicochemical Properties

Azetidines have demonstrated the ability to improve key physicochemical properties that are critical for drug efficacy and development.

  • Solubility: The incorporation of an azetidine moiety can enhance aqueous solubility compared to larger saturated heterocycles like piperidine and pyrrolidine.[1][4]

  • Metabolic Stability: The azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic liability for secondary and tertiary amines.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, leverage the azetidine motif to improve metabolic stability.[2]

  • Lipophilicity: Azetidines can serve as bioisosteric replacements for larger rings, leading to a reduction in molecular weight and lipophilicity, which are favorable for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Bioisosterism and Access to Novel Chemical Space

The azetidine scaffold is a versatile bioisostere, capable of replacing other cyclic and acyclic motifs to fine-tune a molecule's properties.[1][4] It can act as a constrained linker to optimize the spatial orientation of functional groups, providing access to unexplored chemical space.[1][4] Spiroazetidines, for instance, have been successfully employed as bioisosteres for piperazine, morpholine, and piperidine.[5]

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain.[6][7] However, recent advancements have made these valuable scaffolds more accessible.

Classical and Modern Synthetic Approaches

A variety of synthetic methods have been developed to construct the azetidine ring, including:

  • Cyclization and Cycloaddition Reactions: These are among the most common methods for forming the azetidine ring.[7] The Staudinger cycloaddition, for example, is a well-established method for synthesizing β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines.[8][9]

  • [2+2] Photocycloaddition: The intermolecular [2+2] photocycloaddition between imines and alkenes offers a direct route to substituted azetidines.[4]

  • Ring Expansion and Rearrangement Reactions: Ring expansion of aziridines and other three-membered rings can also yield azetidines.[10]

  • Strain-Release Methodologies: Recent progress includes the use of strain-release methodologies to facilitate the synthesis of these strained rings.[2]

Protocol: Synthesis of a Substituted Azetidine Analog

The following protocol outlines a general procedure for the synthesis of a trans-1,4-disubstituted azetidine analog, adapted from a published methodology for preparing potent inhibitors of vesicular dopamine uptake.[11]

Step 1: N-Cbz Protection To a solution of the starting N-benzyl azetidine derivative in methanol, add 20% Pd(OH)2/C. The mixture is hydrogenated to remove the N-benzyl group. After filtration and concentration, the resulting amine is dissolved in THF. Diisopropylethylamine (DIPEA) and benzyl chloroformate (CbzCl) are added, and the reaction is stirred to afford the N-Cbz protected azetidine.[11]

Step 2: Swern Oxidation and Wittig Reaction The N-Cbz protected alcohol is subjected to Swern oxidation. The resulting aldehyde is then immediately treated in situ with an appropriate aromatic substituted benzyltriphenylphosphonium bromide via a Wittig reaction to yield the unsaturated ester.[11]

Step 3: Hydrogenation The unsaturated ester is dissolved in a 1:1 mixture of THF and tert-butanol, and Wilkinson's reagent is added. The mixture is then hydrogenated at 55°C under a hydrogen atmosphere to yield the saturated trans-1,4-disubstituted azetidine analog.[11]

Self-Validation: The success of each step can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the intermediates and final product.[11]

Structure-Activity Relationship (SAR) of Azetidine-Containing Compounds

The systematic study of how structural modifications to a compound affect its biological activity is crucial in drug discovery.[12] For azetidine-containing molecules, SAR studies often focus on the position and nature of substituents on the azetidine ring.

For example, in the development of novel STAT3 inhibitors, an iterative medicinal chemistry approach was employed.[13] Starting with proline-based analogs, the linker was varied to include the azetidine scaffold. This, along with simultaneous optimization of other functionalities, led to the discovery of more potent inhibitors.[13]

In another study on azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), SAR studies revealed that specific substitutions at the N- and C-termini, as well as the C-terminal side-chain, were critical for antiviral activity.[14] The conformational constraint imposed by the azetidine ring was also found to be important for the observed biological activity.[14]

Azetidine-Containing Compounds in Drug Development

The successful application of the azetidine scaffold is evident in the number of approved drugs and clinical candidates that incorporate this motif.[2][15]

DrugTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisEnhances metabolic stability and receptor selectivity.[2]
Cobimetinib MelanomaImproves metabolic stability and pharmacokinetic profile.[1][2]
Azelnidipine HypertensionA third-generation dihydropyridine calcium channel blocker.[1][2]
Sarolaner Veterinary ParasiticideContributes to the molecule's overall efficacy and safety profile.[2]

These examples highlight the versatility of the azetidine ring in addressing various challenges in drug design, from improving metabolic stability to fine-tuning receptor interactions.[2]

Future Directions and Emerging Applications

The exploration of azetidine-containing compounds in drug discovery is an active and expanding area of research.

  • Novel Scaffolds: The development of new synthetic methods is enabling access to more complex and diverse azetidine scaffolds, including spirocyclic and angular spirocyclic azetidines.[5][16] These novel structures occupy different regions of chemical space and offer new opportunities for lead optimization.[16]

  • Photochemical Modifications: Direct photochemical modifications of azetidine-2-carboxylic acids are providing new routes to previously inaccessible 2-substituted azetidines, further expanding the available building blocks for medicinal chemistry.[15]

  • Therapeutic Potential: Azetidine derivatives continue to be investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and inflammation.[2] The unique properties of the azetidine ring make it a valuable tool for developing next-generation therapeutics.[2]

Visualizations

General Structure of a Substituted Azetidine

G N N C2 C N->C2 R1 R1 N->R1 C3 C C2->C3 R2 R2 C2->R2 C4 C C3->C4 R3 R3 C3->R3 C4->N R4 R4 C4->R4

Caption: Generalized structure of a substituted azetidine ring.

Workflow for Physicochemical Profiling

G cluster_0 Compound Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Solubility Solubility (Shake-flask) Purification->Solubility pKa pKa (Potentiometric Titration) Purification->pKa logP logP (Octanol-Water Partition) Purification->logP Analysis ADME Profile Prediction Solubility->Analysis pKa->Analysis logP->Analysis

Caption: A typical workflow for the physicochemical profiling of a novel azetidine compound.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). Benchchem.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold. (2025). Benchchem.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • Azetidine. Grokipedia.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. (2016). Rasayan Journal of Chemistry.
  • Examples of azetidine‐based bioisosters. ResearchGate.
  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. (2010). Journal of Medicinal Chemistry - ACS Publications.
  • Spiroazetidines in Drug Discovery. PharmaBlock.
  • Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Novel Syntheses of Azetidines and Azetidinones. (2008). Chemical Reviews - ACS Publications.
  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate.
  • Azetidine synthesis. Organic Chemistry Portal.
  • An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine. (2025). Benchchem.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). LOCKSS: Serve Content.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. (2026). Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.
  • Azetidine. Wikipedia.
  • Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). MDPI.
  • Structure-activity relationship (SAR). GARDP Revive.

Sources

Exploratory

An In-Depth Technical Guide to the Exploratory Screening of Benzyl 4-(azetidin-3-yloxy)benzoate for Novel Biological Activity

Abstract: The quest for novel therapeutic agents is a cornerstone of biomedical research. Benzyl 4-(azetidin-3-yloxy)benzoate represents a unique chemical entity with structural motifs—a flexible azetidine ring linked to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quest for novel therapeutic agents is a cornerstone of biomedical research. Benzyl 4-(azetidin-3-yloxy)benzoate represents a unique chemical entity with structural motifs—a flexible azetidine ring linked to a benzoate core—that suggest potential for diverse biological interactions. This guide provides a comprehensive, scientifically-grounded framework for the initial exploratory screening of this compound. We will proceed from cost-effective in silico predictions to broad-based phenotypic screening and culminate in strategies for target deconvolution, outlining a logical, multi-phased approach for drug development professionals to uncover and validate novel biological activities.

Part 1: The Exploratory Paradigm & Initial Assessment

Before committing to resource-intensive wet-lab experiments, a thorough in silico (computational) analysis is paramount. This initial phase serves to predict the compound's fundamental pharmacokinetic properties and potential for "drug-likeness," thereby identifying potential liabilities and guiding subsequent experimental design.[1][2][3][4]

Rationale for In Silico First Approach

Embarking on an exploratory screening cascade without prior computational assessment is akin to navigating without a map. In silico tools leverage vast datasets and sophisticated algorithms to model how a molecule might behave in a biological system.[4] This "fail early, fail cheap" paradigm allows researchers to prioritize compounds with a higher probability of success, saving considerable time and resources.[3]

Physicochemical and ADMET Profiling

Our first action is to evaluate Benzyl 4-(azetidin-3-yloxy)benzoate using a comprehensive, free-access tool such as SwissADME.[5][6][7][8][9] This platform predicts a wide array of properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Protocol 1: In Silico ADMET Prediction using SwissADME

  • Navigate to the SwissADME web server (][6]">http://www.swissadme.ch).[5][6]

  • Input the Molecule: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for Benzyl 4-(azetidin-3-yloxy)benzoate: c1ccc(cc1)COC(=O)c2ccc(cc2)OC3CNC3.

  • Execute Analysis: Paste the SMILES string into the input box and run the prediction.

  • Analyze Results: Scrutinize key parameters such as molecular weight, LogP (lipophilicity), water solubility, and violations of drug-likeness rules (e.g., Lipinski's Rule of Five). Pay close attention to the "Bioavailability Radar" for a quick assessment of drug-likeness.[7]

Table 1: Predicted Physicochemical & Pharmacokinetic Properties (Hypothetical Data)

PropertyPredicted ValueInterpretation / Implication
Molecular Weight297.34 g/mol Within typical range for oral drugs.
cLogP2.85Moderate lipophilicity, suggesting good absorption potential.
Water SolubilityModerately SolubleFavorable for formulation and bioavailability.
Lipinski Violations0High probability of being an orally active drug.
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoLess likely to cause central nervous system side effects.
P-gp SubstrateNoReduced potential for efflux-mediated drug resistance.

This table presents hypothetical data for illustrative purposes.

Part 2: Target-Agnostic Phenotypic Screening

With favorable in silico predictions, we proceed to the laboratory. The core principle of exploratory screening is to first understand what a compound does to a biological system, rather than forcing it to interact with a preconceived target.[10][11][12] This is the essence of phenotypic drug discovery.[11][12] A foundational experiment is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines.

The Rationale for Cytotoxicity Profiling

A cytotoxicity screen is a powerful and efficient first step. It simultaneously reveals potential anticancer activity and establishes a general toxicity profile. By using a broad panel of cell lines, such as those detailed in the Cancer Cell Line Encyclopedia (CCLE), we can identify patterns of selective activity that may hint at underlying mechanisms of action.[13][14][15][16][17] For instance, a compound that is highly potent against leukemia cell lines but inactive against breast cancer lines suggests a lineage-specific vulnerability.

Experimental Workflow for Primary Screening

The workflow is designed for high-throughput execution, moving from initial single-dose screening to full dose-response curves for active compounds.

G cluster_0 Phase 2: Phenotypic Screening A Prepare Compound Stock (Benzyl 4-(azetidin-3-yloxy)benzoate in DMSO) C Single-Dose Treatment (e.g., 10 µM) A->C B Seed Cancer Cell Line Panel (e.g., NCI-60) in 384-well plates B->C D Incubate for 72 hours C->D E Assess Viability (CellTiter-Glo® Assay) D->E F Identify 'Hit' Cell Lines (>50% growth inhibition) E->F G Dose-Response Assay on 'Hit' Lines (10-point curve) F->G H Calculate IC50 Values G->H G cluster_1 Part 3: Target Deconvolution Hit Phenotypic Hit Compound (e.g., Potent & Selective Cytotoxicity) A Thermal Proteome Profiling (TPP) Hit->A B Affinity Chromatography- Mass Spectrometry Hit->B C In Silico Target Prediction Hit->C D Genetic Approaches (e.g., CRISPR screens) Hit->D Hypo Generate Putative Target Hypothesis A->Hypo B->Hypo C->Hypo D->Hypo Val Target Validation (Biochemical & Cellular Assays) Hypo->Val

Sources

Foundational

In Silico Modeling of Benzyl 4-(azetidin-3-yloxy)benzoate Receptor Binding: A Technical Guide

Executive Summary The rational design of G-protein-coupled receptor (GPCR) modulators relies heavily on understanding the intricate electrostatic and steric interactions within the receptor's orthosteric binding pocket....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of G-protein-coupled receptor (GPCR) modulators relies heavily on understanding the intricate electrostatic and steric interactions within the receptor's orthosteric binding pocket. Benzyl 4-(azetidin-3-yloxy)benzoate represents a highly versatile chemical scaffold frequently utilized in the development of zwitterionic antagonists, particularly targeting the Succinate Receptor 1 (SUCNR1 / GPR91) .

This whitepaper provides an authoritative, step-by-step in silico methodology for modeling the receptor binding of this compound. By combining molecular docking, molecular dynamics (MD) simulations, and free energy calculations, this guide establishes a self-validating computational pipeline that bridges raw structural data with predictive thermodynamic profiling.

Molecular Rationale & Physicochemical Profiling

Before initiating any computational workflow, one must understand the physicochemical causality of the ligand. Benzyl 4-(azetidin-3-yloxy)benzoate consists of three distinct pharmacophoric regions:

  • The Azetidine Ring: A highly polar, nitrogen-containing four-membered ring.

  • The Benzoate Core: A rigid, planar aromatic linker capable of π−π stacking.

  • The Benzyl Ester: A flexible, lipophilic tail.

Causality of Binding: The secondary amine of the azetidine ring has a pKa of approximately 9.0. At a physiological pH of 7.4, this nitrogen is protonated, carrying a +1 formal charge. This cationic center is mechanistically required to form a critical salt bridge with acidic residues (e.g., Glu20) or the succinate-binding arginine cluster (Arg281) within the SUCNR1 pocket . Simultaneously, the lipophilic benzyl group is driven by the hydrophobic effect to occupy the deep transmembrane sub-pocket, anchoring the ligand and increasing residence time.

Quantitative Data: Physicochemical Properties
PropertyValueCausality / Experimental Relevance
Molecular Weight 283.32 g/mol Optimal for favorable ligand efficiency and deep pocket penetration.
Predicted LogP ~2.5The lipophilic benzyl group perfectly balances the highly polar azetidine.
pKa (Azetidine N) ~9.0Dictates protonation at pH 7.4; requires +1 charge assignment in topology.
Rotatable Bonds 6Demands enhanced conformational sampling (higher exhaustiveness) during docking.

In Silico Workflow Design

The following logical architecture ensures a self-validating pipeline. The transition from static docking to dynamic simulation acts as an internal control, verifying that the predicted binding pose is a stable thermodynamic minimum rather than an algorithmic artifact.

Workflow N1 Ligand Preparation Benzyl 4-(azetidin-3-yloxy)benzoate N3 Molecular Docking (AutoDock Vina) N1->N3 3D Conformer & Charges N2 Receptor Preparation SUCNR1 (PDB: 6Z10) N2->N3 Protonation & Grid Box N4 Molecular Dynamics (GROMACS, 100 ns) N3->N4 Top Binding Pose N5 MM/GBSA Free Energy Calculation N4->N5 Trajectory Analysis

Caption: Computational workflow for modeling Benzyl 4-(azetidin-3-yloxy)benzoate binding.

Experimental Protocols: Receptor & Ligand Preparation

Receptor Preparation (UCSF Chimera)

Software: UCSF Chimera v1.16

  • Structure Acquisition: Download the humanized SUCNR1 crystal structure (PDB ID: 6Z10).

  • Curation: Strip co-crystallized ligands, water molecules, and buffer ions using the Dock Prep tool.

  • Protonation Assignment: Utilize the PROPKA server to calculate pKa values for all titratable residues at pH 7.4.

    • Causality: Histidine residues (e.g., His103) must be correctly tautomerized (epsilon vs. delta nitrogen protonation) to maintain the native hydrogen bond network in the orthosteric site. Incorrect tautomerization will artificially repel the ligand.

  • Charge Assignment: Add AMBER ff14SB partial charges and save as a .pdbqt file.

Ligand Preparation
  • Conformer Generation: Sketch the 2D structure of Benzyl 4-(azetidin-3-yloxy)benzoate and convert it to a 3D geometry using the MMFF94 force field.

  • Ionization: Explicitly protonate the azetidine nitrogen.

    • Causality: Failing to protonate this amine will result in the loss of the primary salt bridge, leading to completely invalid docking poses.

  • Charge Assignment: Calculate Gasteiger partial charges and define the 6 rotatable bonds. Save as .pdbqt.

Molecular Docking Protocol

Software: AutoDock Vina

  • Grid Box Definition: Center the grid box coordinates (x, y, z) on the alpha carbon of Arg281. Set dimensions to 20Å × 20Å × 20Å.

    • Causality: A 20Å box is large enough to allow the highly flexible benzyl ester tail to sample multiple hydrophobic sub-pockets, while restricting the core azetidine moiety near the polar anchor points.

  • Docking Execution: Run Vina with the exhaustiveness parameter set to 32.

    • Causality: The default exhaustiveness of 8 is insufficient for a ligand with 6 rotatable bonds. Increasing this to 32 ensures thorough exploration of the conformational space, preventing the algorithm from getting trapped in local minima.

  • Self-Validation Step: Redock the native co-crystallized ligand (if available) into the prepared receptor. An RMSD of < 2.0 Å between the docked pose and the crystal pose validates the grid box and protonation parameters.

Molecular Dynamics (MD) Simulation Protocol

To validate the stability of the docked complex, a 100 ns MD simulation is required.

Software: GROMACS v2023

  • Topology Generation:

    • Protein: Use the AMBER99SB-ILDN force field. Causality: The ILDN variant contains optimized side-chain torsion potentials, which are absolutely critical for accurately modeling the dynamic fluctuations of the long arginine side chains in the SUCNR1 pocket.

    • Ligand: Generate the topology using the General AMBER Force Field (GAFF) via the ACPYPE wrapper, assigning AM1-BCC charges.

  • Solvation & Ionization: Place the complex in a dodecahedral box with a 1.0 nm clearance. Solvate with TIP3P water models and neutralize the system with Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Execute a steepest descent minimization (maximum 50,000 steps) until the maximum force ( Fmax​ ) is < 1000.0 kJ/mol/nm to remove steric clashes.

  • Equilibration:

    • NVT Phase: 100 ps at 300 K using the modified Berendsen thermostat (V-rescale) to stabilize temperature.

    • NPT Phase: 100 ps at 1.0 bar using the Parrinello-Rahman barostat to stabilize density. Apply position restraints (1000 kJ/mol/nm²) to heavy atoms during both phases.

  • Production Run: Remove restraints and execute a 100 ns production run with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

  • Self-Validation Step: Extract the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. A plateaued RMSD (fluctuations < 0.2 nm) after the first 20 ns confirms that the docked pose represents a stable thermodynamic state.

Data Presentation: Binding Free Energy & Interaction Profiling

Following the MD simulation, the physical interactions must be mapped, and the binding free energy ( ΔGbind​ ) must be quantified using the MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) method over the final 20 ns of the trajectory.

Interactions L1 Azetidine Nitrogen (Protonated) R1 Arg281 / Glu20 L1->R1 Salt Bridge / H-Bond L2 Benzoate Core R2 Tyr79 / His103 L2->R2 pi-pi / H-Bond L3 Benzyl Ring R3 Phe / Trp Pocket L3->R3 Hydrophobic

Caption: Key pharmacophoric interactions between ligand moieties and the receptor binding pocket.

Quantitative Data: MM/GBSA Free Energy Summary

The table below summarizes the energetic contributions driving the complex formation. The highly negative van der Waals ( ΔGvdW​ ) term confirms the excellent shape complementarity of the benzyl ester tail within the hydrophobic pocket.

Energy ComponentValue (kcal/mol)Standard DeviationCausality / Interpretation
ΔGvdW​ -38.45± 2.15Driven by the deep insertion of the benzyl ring.
ΔGelec​ -18.20± 3.40Driven by the azetidine-Arg/Glu salt bridge.
ΔGpolar_solv​ 22.10± 2.85Penalty for desolvating the polar azetidine core.
ΔGnonpolar_solv​ -4.35± 0.45Favorable burial of the hydrophobic surface area.
ΔGbind​ (Total) -38.90 ± 3.10 Indicates highly stable, spontaneous binding.

Conclusion

The in silico modeling of Benzyl 4-(azetidin-3-yloxy)benzoate requires a rigorous, physics-based approach. By strictly controlling the protonation state of the azetidine ring, expanding the conformational search space during docking, and validating the complex stability using side-chain optimized force fields in MD simulations, researchers can generate highly reliable predictive models. This self-validating workflow ensures that subsequent in vitro synthesis and testing are grounded in robust thermodynamic reality.

References

  • Velcicky, J., Wilcken, R., Cotesta, S., et al. (2020). "Discovery and Optimization of Novel SUCNR1 Inhibitors: Design of Zwitterionic Derivatives with a Salt Bridge for the Improvement of Oral Exposure." Journal of Medicinal Chemistry. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. URL:[Link]

  • Abraham, M. J., Murtola, T., Schulz, R., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. URL:[Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., et al. (2004). "UCSF Chimera—a visualization system for exploratory research and analysis." Journal of Computational Chemistry. URL:[Link]

Protocols & Analytical Methods

Method

NMR and mass spectrometry data for Benzyl 4-(azetidin-3-yloxy)benzoate

An Application Note on the Predicted Spectroscopic and Spectrometric Characterization of Benzyl 4-(azetidin-3-yloxy)benzoate For Researchers, Scientists, and Drug Development Professionals This application note provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Predicted Spectroscopic and Spectrometric Characterization of Benzyl 4-(azetidin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, albeit predictive, guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Benzyl 4-(azetidin-3-yloxy)benzoate. As this is a novel compound, experimental data is not yet available in the public domain. Therefore, this document serves as a forward-looking guide for researchers who may synthesize and characterize this molecule. The protocols and data interpretation are based on established principles of analytical chemistry and data from analogous structures.

Introduction

Benzyl 4-(azetidin-3-yloxy)benzoate is a small organic molecule with potential applications in medicinal chemistry and drug discovery, given the prevalence of the azetidine and benzyl benzoate motifs in bioactive compounds. Accurate structural elucidation is a critical step in the development of any new chemical entity. NMR spectroscopy and mass spectrometry are indispensable tools for this purpose, providing detailed information about the molecular structure, connectivity, and mass. This guide outlines the expected ¹H and ¹³C NMR spectra, and the electrospray ionization (ESI) mass spectrum of the title compound, along with standardized protocols for data acquisition.

Predicted ¹H NMR Data Analysis

The ¹H NMR spectrum is expected to provide a wealth of information regarding the proton environments in Benzyl 4-(azetidin-3-yloxy)benzoate. The predicted chemical shifts are influenced by the electronic effects of adjacent atoms and functional groups.

Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6'8.05d8.5
H-3', H-5'6.95d8.5
H-2'', H-6''7.45d7.5
H-3'', H-5''7.38t7.5
H-4''7.34t7.5
CH₂ (benzyl)5.35s-
CH (azetidine)5.00p6.0
CH₂ (azetidine)4.20t7.0
CH₂ (azetidine)3.80t7.0
NH (azetidine)~2.5 (broad)s-

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the benzoate ring (H-2', H-6') are expected to be the most downfield due to the deshielding effect of the carbonyl group. The protons on the benzyl ring (H-2'' to H-6'') will appear in the typical aromatic region.

  • Benzyl CH₂: The methylene protons of the benzyl group are expected to appear as a singlet around 5.35 ppm.

  • Azetidine Protons: The methine proton on the azetidine ring (CH) is shifted downfield due to the adjacent oxygen atom. The methylene protons of the azetidine ring are expected to be diastereotopic and may appear as two distinct triplets. The NH proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Data Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O166.0
C-4'162.0
C-1''136.0
C-2', C-6'131.5
C-2'', C-6''128.5
C-3'', C-5''128.2
C-4''128.0
C-1'122.5
C-3', C-5'114.5
CH₂ (benzyl)66.5
CH (azetidine)65.0
CH₂ (azetidine)50.0

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal.

  • Aromatic Carbons: The aromatic carbons will appear in the range of 114-162 ppm. The carbon attached to the oxygen (C-4') will be significantly downfield.

  • Aliphatic Carbons: The benzylic carbon and the carbons of the azetidine ring will appear in the upfield region of the spectrum.

Predicted Mass Spectrometry Data Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺284.1281
[M+Na]⁺306.1100

Proposed Fragmentation Pathway:

The primary fragmentation is expected to be the cleavage of the benzyl group, leading to a stable tropylium ion.

M [M+H]⁺ m/z = 284.1 F1 C₇H₇⁺ (Tropylium ion) m/z = 91.1 M->F1 - C₁₀H₁₀NO₃ F2 [M - C₇H₇]⁺ m/z = 193.1 M->F2 - C₇H₇

Caption: Proposed ESI-MS fragmentation of Benzyl 4-(azetidin-3-yloxy)benzoate.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a small organic molecule like Benzyl 4-(azetidin-3-yloxy)benzoate.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • If the sample contains solid particles, it should be filtered to prevent issues with shimming.[1]

2. Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquisition time: ~1 second.[2]

    • Relaxation delay: 2 seconds.[2]

    • Number of scans: 1024 or more, depending on the concentration.

    • Spectral width: 0 to 220 ppm.

    • Proton decoupling should be applied to obtain singlets for all carbon signals.[2]

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[3][4]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[3][4]

  • To promote ionization, a small amount of formic acid (0.1%) can be added to the final solution.

2. Instrument Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas (N₂): Flow rate of 5-10 L/min.

  • Gas Temperature: 300-350 °C.

  • Mass Range: 50-500 m/z.

Overall Analytical Workflow

The following diagram illustrates the general workflow for the characterization of Benzyl 4-(azetidin-3-yloxy)benzoate.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Analysis & Elucidation Synthesis Synthesis of Benzyl 4-(azetidin-3-yloxy)benzoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: General workflow for the synthesis and characterization of a novel compound.

Conclusion

This application note provides a predictive framework for the NMR and mass spectrometry analysis of Benzyl 4-(azetidin-3-yloxy)benzoate. The predicted data and the outlined protocols offer a valuable resource for researchers working on the synthesis and characterization of this and similar molecules. The combination of ¹H NMR, ¹³C NMR, and ESI-MS provides a comprehensive and robust dataset for unambiguous structure elucidation, which is a cornerstone of modern drug discovery and development.

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

  • Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC. (n.d.). Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved from [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. (2020, May 4). Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: High-Throughput Parallel Synthesis Using the Benzyl 4-(azetidin-3-yloxy)benzoate Scaffold

Executive Summary & Strategic Rationale The transition toward sp³-rich, conformationally restricted scaffolds is a defining hallmark of modern medicinal chemistry, driven by the need to improve clinical success rates thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The transition toward sp³-rich, conformationally restricted scaffolds is a defining hallmark of modern medicinal chemistry, driven by the need to improve clinical success rates through optimized pharmacokinetic (PK) profiles [1]. Within this paradigm, the azetidine ring has emerged as a privileged motif. It provides a superior balance of metabolic stability and molecular rigidity compared to traditional, highly flexible piperidine or pyrrolidine rings [2].

As a Senior Application Scientist, I have designed this technical guide to detail the strategic deployment of Benzyl 4-(azetidin-3-yloxy)benzoate in high-throughput parallel synthesis workflows. This specific building block is engineered for library generation: the secondary amine of the azetidine serves as a highly reactive point for parallel derivatization, while the orthogonal benzyl ester ensures that final deprotection can be achieved without the harsh aqueous conditions that typically bottleneck 96-well plate chemistry.

Structural Analysis & Mechanistic Advantages

The selection of Benzyl 4-(azetidin-3-yloxy)benzoate for library generation is not arbitrary; it is rooted in precise physicochemical and operational causality:

  • The Azetidine Core (Pharmacophore Optimization): The strained four-membered ring restricts the conformational freedom of the molecule. This pre-organizes the scaffold for target binding, significantly lowering the entropic penalty upon receptor engagement. Furthermore, the azetidine nitrogen is highly resistant to N-dealkylation by cytochrome P450 enzymes, enhancing metabolic stability [4].

  • The Ether Linkage (Chemical Stability): The 3-yloxy linkage provides a robust, metabolically stable connection to the benzoic acid moiety, bypassing the hydrolytic liabilities associated with ester or amide linkers.

  • The Benzyl Ester (Orthogonal High-Throughput Deprotection): In parallel synthesis, standard alkyl esters (methyl/ethyl) require aqueous saponification (LiOH/NaOH). Aqueous workups and dry-downs in 96-well plates are notoriously prone to bumping, cross-contamination, and poor recovery. The benzyl ester circumvents this entirely; it is cleaved via catalytic transfer hydrogenation, yielding only volatile byproducts (toluene, NH₃, CO₂) and allowing direct isolation of the free acid via simple filtration and evaporation [3].

SAR Core Azetidine Scaffold Incorporation Prop1 Increased Fsp3 Fraction Core->Prop1 Prop2 Conformational Rigidity Core->Prop2 Prop3 Lower Lipophilicity (logP) Core->Prop3 Out1 Improved Aqueous Solubility Prop1->Out1 Out3 Enhanced Metabolic Stability Prop1->Out3 Out2 Reduced Entropic Penalty Prop2->Out2 Prop3->Out3

Caption: Logical relationship between azetidine structural features and optimized pharmacokinetic properties.

Parallel Synthesis Strategy: The "Amine-First, Ester-Second" Workflow

The workflow relies on a two-stage process. First, the secondary amine is diversified across a 96-well plate using a library of electrophiles (carboxylic acids, sulfonyl chlorides). Second, a global, orthogonal deprotection step unmasks the carboxylic acid, which can either serve as the final pharmacophore or as a handle for a subsequent round of parallel coupling.

Workflow A Benzyl 4-(azetidin-3-yloxy)benzoate (Core Scaffold) B Parallel N-Derivatization (96-well format) A->B Electrophiles (R-COCl, R-COOH) C Intermediate Library (Protected Esters) B->C D Global Deprotection (Pd/C, Transfer Hydrogenation) C->D Cleave Benzyl Ester E Carboxylic Acid Library (Final Compounds) D->E

Caption: Workflow for parallel synthesis using Benzyl 4-(azetidin-3-yloxy)benzoate.

Standard Operating Protocols (SOPs) for High-Throughput Libraries

Protocol A: Parallel N-Acylation (96-Well Format)

Causality Focus: HATU is selected as the coupling reagent due to its superior kinetics in forming the active 7-aza-OBt ester, ensuring complete conversion in a high-throughput format without the need for excess heating. Pre-activating the diverse carboxylic acids prevents non-productive side reactions with the secondary amine.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate (2 mL volume), dispense 120 µL of diverse carboxylic acid solutions (0.1 M in anhydrous DMF, 1.2 eq) into designated wells.

  • Activation: Add 120 µL of HATU solution (0.1 M in DMF, 1.2 eq) followed by 52 µL of DIPEA (0.3 M in DMF, 3.0 eq) to each well. Agitate the plate on a shaker for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add 100 µL of Benzyl 4-(azetidin-3-yloxy)benzoate solution (0.1 M in DMF, 1.0 eq) to each well. Seal the plate with a pierceable foil seal and agitate at room temperature for 12 hours.

  • Self-Validating Checkpoint: Designate well H12 as an internal control containing a standard, well-characterized acid (e.g., benzoic acid). Withdraw 2 µL from H12, dilute in 100 µL MeCN, and analyze via LC-MS. Do not proceed to Protocol B unless the H12 intermediate mass indicates >95% conversion.

  • Solvent Exchange: Remove the DMF using a centrifugal evaporator (e.g., Genevac) at 45 °C under high vacuum.

Protocol B: Orthogonal Deprotection via Transfer Hydrogenation

Causality Focus: Pressurized hydrogen gas manifolds are hazardous and difficult to engineer for 96-well plates. Transfer hydrogenation using ammonium formate provides an elegant solution. Ammonium formate decomposes into H₂, NH₃, and CO₂. Because all byproducts are volatile, the final carboxylic acid is isolated in high purity simply by filtering off the catalyst and evaporating the solvent.

Step-by-Step Methodology:

  • Reconstitution: Reconstitute the dried intermediate library in 500 µL of Ethanol/EtOAc (1:1 v/v) per well.

  • Catalyst Addition: Using a wide-bore multichannel pipette, add 50 µL of a well-suspended slurry of 10% Pd/C (0.1 eq Pd) in Ethanol to each well.

  • Hydrogen Source: Add 100 µL of aqueous ammonium formate solution (0.5 M, 5.0 eq) to each well.

  • Reaction: Seal the plate loosely with a breathable membrane (to allow CO₂ and NH₃ gas to escape) and heat at 60 °C on a reaction block for 4 hours.

  • Filtration & Isolation: Transfer the reaction mixtures to a 96-well filter plate containing a pre-washed pad of Celite. Filter into a clean collection plate using a vacuum manifold. Wash the Celite pads with an additional 200 µL of EtOAc.

  • Final Evaporation: Evaporate the filtrate in a centrifugal evaporator to yield the final carboxylic acid library, ready for direct biological screening or quantitative NMR (qNMR) analysis.

Quantitative Scaffold Profiling

To justify the selection of the azetidine core over traditional saturated heterocycles in library design, the following quantitative parameters demonstrate the superior physicochemical profile of the azetidine moiety.

Scaffold CoreRing SizeRelative Lipophilicity (clogP Contribution)Fsp³ ContributionConformational RigidityTypical Parallel Synthesis Yield
Azetidine 4LowHighHigh (Strained)>90%
Pyrrolidine 5MediumHighModerate>85%
Piperidine 6HighHighLow (Flexible)>80%

Table 1: Comparative profiling of saturated nitrogen heterocycles in high-throughput drug discovery workflows.

References

  • National Institutes of Health (PubMed). "Azetidines in medicinal chemistry: emerging applications and approved drugs." URL:[Link]

  • ACS Combinatorial Science. "Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles." URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Substituted Azetidine Synthesis

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have compiled this diagnostic guide to help researchers, scientists, and drug development professionals navigate the thermodynamic an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have compiled this diagnostic guide to help researchers, scientists, and drug development professionals navigate the thermodynamic and kinetic hurdles inherent to four-membered nitrogen heterocycles. Synthesizing and functionalizing 3-substituted azetidines requires precise manipulation of reaction conditions to overcome their high ring strain. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure your synthetic success.

Core Principles & Diagnostic Workflow

Before diving into specific troubleshooting scenarios, it is critical to understand the energetic landscape of the azetidine ring. The inherent ring strain dictates both the difficulty of ring closure and the susceptibility to unwanted ring-opening during downstream functionalization.

Table 1: Thermodynamic and Kinetic Parameters of Small Nitrogen Heterocycles
HeterocycleRing SizeRing Strain Energy (kcal/mol)Primary Decomposition PathwayPreferred Cyclization Kinetics
Aziridine 3~26.7Nucleophilic Ring-Opening3-exo-tet
Azetidine 4~25.2 - 25.4Lewis Acid-Mediated Cleavage4-exo-tet (High Activation Ea)
Pyrrolidine 5~6.0Highly Stable5-endo-tet / 5-exo-tet

Data supported by mechanistic studies on ring strain and stability[1][2].

Diagnostic Workflow Diagram

AzetidineWorkflow Start Target: 3-Substituted Azetidine Route1 Route A: Epoxide Aminolysis Start->Route1 Route2 Route B: 1,3-Diol Activation Start->Route2 Issue1 Competing 5-endo-tet (Pyrrolidine Byproduct) Route1->Issue1 Electron-rich amines Intermediate Azetidine Core Formed Route1->Intermediate Clean conversion Route2->Intermediate 4-exo-tet cyclization Fix1 Switch to Bis-Triflate Activation Issue1->Fix1 Redesign route Fix1->Route2 Downstream Downstream N-Acylation Intermediate->Downstream Issue2 Lewis Acid-Mediated Ring Opening Downstream->Issue2 Acyl chloride addition Success Isolated 3-Substituted Azetidine Product Downstream->Success Optimized conditions Fix2 Strict Temp Control (<0°C) & Non-Nucleophilic Base Issue2->Fix2 Optimize protocol Fix2->Success

Workflow for troubleshooting 3-substituted azetidine synthesis and functionalization.

Frequently Asked Questions (FAQs) & Troubleshooting

Phase I: Ring Closure Challenges

Q1: During the intramolecular aminolysis of my cis-3,4-epoxy amine, I am isolating a pyrrolidine byproduct instead of the target 3-substituted azetidine. Why is this happening, and how do I fix it?

Causality Analysis: The formation of the azetidine ring relies on a 4-exo-tet cyclization. However, this pathway is thermodynamically uphill due to the high ring strain of azetidines (~25.4 kcal/mol)[2]. When utilizing electron-rich anilines, the competing 5-endo-tet cyclization pathway becomes highly favored[3]. The electron-donating groups stabilize the developing charge in the transition state, allowing electrophilic aromatic substitution or direct nucleophilic attack to outcompete the desired closure, leading to the formation of a pyrrolidine or tetrahydroquinoline byproduct[3].

Solution: If the pyrrolidine byproduct is dominating, you must alter the leaving group thermodynamics to force the 4-exo-tet closure. Transitioning from an epoxide to a 1,3-diol precursor and utilizing a bis-triflation protocol is highly effective[4]. The superior leaving group ability of the triflate significantly lowers the activation energy required for the four-membered ring closure.

Protocol: One-Pot Bis-Triflation/Cyclization for 3-Substituted Azetidines

Self-validating mechanism: The in-situ generation of the highly reactive bis-triflate ensures that the subsequent cyclization happens rapidly at low temperatures, bypassing the thermal activation required for competing decomposition pathways.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,3-diol precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq) and cool the mixture strictly to -78 °C.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of the 1,3-bis-triflate.

  • Nucleophilic Attack: Add the primary amine (1.2 eq) dropwise at -78 °C.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via basic alumina chromatography to prevent acid-catalyzed degradation during isolation[4].

Phase II: Photochemical Synthesis Stalls

Q2: I am attempting a Norrish-Yang cyclization to forge a 3-phenylazetidinol, but the reaction stalls with low conversion. What parameters are failing?

Causality Analysis: The photochemical Norrish-Yang cyclization relies on a 1,5-hydrogen abstraction (HAT) step by an excited triplet state, followed by the ring closure of a transient 1,4-biradical intermediate[5]. If the reaction stalls, it is typically due to inefficient triplet generation or rapid reverse hydrogen transfer competing with the 4-exo-tet biradical recombination.

Solution: First, ensure your solvent is thoroughly degassed (sparged with inert gas for 10-15 minutes) to prevent dissolved oxygen from quenching the triplet state[3]. Second, evaluate the substitution on the aromatic ring; modifications to the π-system directly impact the efficiency of triplet generation and the lifetime of the 1,4-biradical[5].

Phase III: Downstream Functionalization & Ring-Opening

Q3: My isolated 3-substituted azetidine undergoes ring-opening when I attempt N-acylation with an acyl chloride. How can I protect the ring integrity?

Causality Analysis: Azetidines possess an inherent ring strain of approximately 25.4 kcal/mol[1][2]. Acyl chlorides often contain trace HCl and act as weak Lewis acids. When these species coordinate to or protonate the azetidine nitrogen, they form a highly reactive azetidinium ion. This quaternization drastically increases the ring strain, lowering the activation barrier for nucleophilic attack (via an SN₂-type mechanism) by any available chloride ions or solvent molecules, leading to rapid C-N bond cleavage.

Solution: The reaction must be kinetically controlled by suppressing the SN₂ attack. This is achieved by strict temperature control and the use of non-nucleophilic bases to scavenge any generated protons without participating in side reactions.

Protocol: Low-Temperature N-Acylation to Prevent Ring-Opening

Self-validating mechanism: Maintaining the temperature at or below 0 °C traps the system in a kinetic regime where the activation energy for N-acylation is met, but the thermal barrier for the SN₂ ring-opening of the strained intermediate is not.

  • Preparation: Dissolve the 3-substituted azetidine (1.0 eq) in anhydrous THF or DCM.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath (0 °C) or a dry ice-acetone bath (-78 °C for highly sensitive substrates) and allow it to equilibrate for 10 minutes[1].

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Acylation: Add the acyl chloride (1.1 eq) slowly, dropwise over 15 minutes. Critical Step: Dropwise addition prevents localized exothermic spikes that would otherwise provide the thermal energy required for ring-opening.

  • Monitoring & Quenching: Monitor the reaction closely by TLC (every 15 minutes). Prolonged reaction times lead to gradual decomposition. Once the starting material is consumed, immediately quench cold with saturated aqueous NH₄Cl[1].

References

  • The Journal of Organic Chemistry (ACS Publications). "Two Scalable Syntheses of (S)-2-Methylazetidine." [Link]

  • Heterocycles (CLOCKSS). "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." [Link]

  • Beilstein Journal of Organic Chemistry. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." [Link]

Sources

Optimization

Technical Support Center: Optimization of 4-Hydroxybenzoate Coupling Reactions

Welcome to the Application Scientist Knowledge Base As researchers and drug development professionals, you frequently encounter 4-hydroxybenzoates (e.g., methyl or ethyl 4-hydroxybenzoate) as versatile building blocks. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base

As researchers and drug development professionals, you frequently encounter 4-hydroxybenzoates (e.g., methyl or ethyl 4-hydroxybenzoate) as versatile building blocks. Their bifunctional nature—a phenolic hydroxyl and an ester moiety—makes them ideal for synthesizing diaryl ethers, alkyl aryl ethers, and complex active pharmaceutical ingredients (APIs). However, chemoselectivity, steric hindrance, and electronic deactivation often complicate coupling at the phenolic oxygen.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and optimized conditions for the three most critical O-coupling methodologies involving 4-hydroxybenzoates:

  • Mitsunobu Etherification

  • Ullmann Diaryl Ether Synthesis

  • Base-Mediated O-Alkylation

Module 1: Mitsunobu Etherification of 4-Hydroxybenzoates

Application : Coupling 4-hydroxybenzoates with primary or secondary alcohols to form alkyl aryl ethers under mild, stereospecific conditions.

Standard Protocol
  • Dissolve the alcohol (1.0 equiv), methyl 4-hydroxybenzoate (1.1 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M) under argon.

  • Cool the reaction vessel to 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes.

  • Warm to room temperature and stir for 4–12 hours.

  • Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

Troubleshooting & FAQs

Q: My Mitsunobu reaction with methyl 4-hydroxybenzoate is stalling at 50% conversion. Why? A (Causality & Mechanism): The pKa of the nucleophile is critical. 4-Hydroxybenzoates have a pKa of ~8.3–8.5. While this is acidic enough to protonate the betaine intermediate formed by PPh₃ and DIAD, the electron-withdrawing ester group can sometimes reduce the nucleophilicity of the resulting phenoxide. If stalling occurs, the issue is often poor betaine formation or moisture. Ensure absolute anhydrous conditions, as water will outcompete the phenol for the betaine intermediate.

Q: How can I improve the yield when coupling a sterically hindered secondary alcohol? A: Switch from PPh₃/DIAD to a more reactive system like Tributylphosphine (PBu₃) and 1,1'-(Azodicarbonyl)dipiperidine (ADDP). PBu₃ is more nucleophilic, and ADDP forms a more stable betaine, which forces the sterically hindered alcohol to undergo activation.

Workflow Diagram: Mitsunobu Optimization Logic

MitsunobuLogic Start Start Mitsunobu Coupling (4-Hydroxybenzoate + R-OH) CheckConv Is conversion > 90%? Start->CheckConv Success Proceed to Workup CheckConv->Success Yes Analyze Analyze Failure Mode CheckConv->Analyze No Steric Steric Hindrance (2° Alcohol)? Analyze->Steric Moisture Moisture Contamination? Analyze->Moisture ChangeReagent Switch to PBu3 / ADDP Steric->ChangeReagent Yes DrySolvent Use rigorously anhydrous THF & flame-dried glassware Moisture->DrySolvent Yes

Caption: Decision tree for troubleshooting low-yielding Mitsunobu couplings with 4-hydroxybenzoates.

(In-text citation: The utility of Mitsunobu coupling with methyl 4-hydroxybenzoate has been well-documented in the synthesis of complex allosteric ligands, where primary alcohols serve as functional handles for derivatization[1].)

Module 2: Ullmann Diaryl Ether Synthesis

Application : Coupling 4-hydroxybenzoates with aryl halides to form diaryl ethers.

Standard Protocol (Ligand-Accelerated)
  • Charge a Schlenk flask with methyl 4-hydroxybenzoate (2.0 equiv), aryl bromide (1.0 equiv), Cs₂CO₃ (2.0 equiv), and CuCl (0.5 equiv).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

  • Add 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) (0.1–0.25 equiv) as the ligand.

  • Degas the mixture and backfill with nitrogen (3x).

  • Heat at 130 °C for 1.5–12 hours.

  • Cool, dilute with EtOAc, and wash with 1M HCl to remove copper salts.

Troubleshooting & FAQs

Q: Why do I see significant reduction of my aryl bromide (Ar-Br to Ar-H) instead of the desired diaryl ether? A (Causality & Mechanism): The electron-withdrawing ester group on the 4-hydroxybenzoate reduces the nucleophilicity of the phenoxide. In Ullmann couplings, if the reductive elimination step from the Cu(III) intermediate is too slow due to a deactivated nucleophile, the aryl-copper intermediate can undergo protodehalogenation (reduction) instead. Solution: Use a highly accelerating ligand like TMHD. TMHD increases the solubility of the active Cu(I) species and accelerates the oxidative addition/reductive elimination cycle, outcompeting the reduction pathway.

Q: What is the quantitative impact of using TMHD vs. no ligand? A: TMHD provides a massive kinetic acceleration, allowing electronically unfavorable substrates (like 4-hydroxybenzoates) to couple efficiently.

Table 1: Effect of Ligands on Ullmann Coupling Rates (130 °C in NMP)

Ligand (0.25 equiv)BaseTime (h)Conversion (%)
NoneCs₂CO₃1.528%
2-AminopyridineCs₂CO₃1.543%
1,10-PhenanthrolineCs₂CO₃1.568%
8-HydroxyquinolineCs₂CO₃1.582%
TMHD Cs₂CO₃ 1.5 93%

(In-text citation: The use of TMHD has been proven to accelerate the Ullmann coupling of deactivated phenols, including isopropyl 4-hydroxybenzoate, yielding diaryl ethers under moderate conditions[2].)

Pathway Diagram: Ligand-Accelerated Ullmann Coupling

UllmannCycle CuI Cu(I) + TMHD Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) CuI->OxAdd CuIII Cu(III) Intermediate [Ar-Cu(III)-Br(TMHD)] OxAdd->CuIII LigEx Ligand Exchange (Phenoxide from 4-Hydroxybenzoate) CuIII->LigEx CuIII_Phen Cu(III) Aryl Phenoxide LigEx->CuIII_Phen RedElim Reductive Elimination (Diaryl Ether Product) CuIII_Phen->RedElim RedElim->CuI Regenerates Catalyst

Caption: Catalytic cycle of TMHD-accelerated Ullmann diaryl ether synthesis.

Module 3: Base-Mediated O-Alkylation (Williamson-Type)

Application : Alkylation of the phenolic hydroxyl group using alkyl or benzyl halides.

Standard Protocol
  • Suspend ethyl 4-hydroxybenzoate (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) in acetonitrile (0.1 M).

  • Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Add the alkyl/benzyl halide (1.5 equiv).

  • Reflux (80 °C) for 15 hours, monitoring by TLC.

  • Filter off the inorganic salts, concentrate the filtrate, and purify by recrystallization or flash chromatography.

Troubleshooting & FAQs

Q: I am observing a mixture of O-alkylated and C-alkylated products. How do I force exclusive O-alkylation? A (Causality & Mechanism): The phenoxide anion is an ambident nucleophile. While the electron-withdrawing ester group at the para position heavily favors O-alkylation by reducing electron density at the ortho carbons, using polar protic solvents (like ethanol) can hydrogen-bond to the oxygen, shielding it and promoting C-alkylation. Solution: Always use polar aprotic solvents (Acetonitrile, DMF, or Acetone). Additionally, ensure K₂CO₃ is finely milled and strictly anhydrous; the potassium counterion coordinates loosely in polar aprotic solvents, leaving the oxygen highly nucleophilic.

Q: My reaction with a secondary alkyl bromide is yielding elimination byproducts (alkenes) instead of the ether. What should I change? A: K₂CO₃ at reflux can act as a strong enough base to promote E2 elimination on sterically hindered secondary halides. Lower the temperature to 50 °C and switch to a more nucleophilic, less basic system, or consider using the Mitsunobu conditions (Module 1) instead, which bypasses the E2 pathway entirely.

(In-text citation: Base-mediated O-alkylation of ethyl 4-hydroxybenzoate using K₂CO₃ in acetonitrile is a highly reliable method for synthesizing benzyloxybenzoate derivatives, which serve as crucial intermediates in drug discovery[3].)

References

  • Meijer, F. A., et al. "Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Buck, E., et al. "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 2002. URL:[Link]

  • Al-Quraishi, M., et al. "Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic evaluation of new 1, 3, 4-Thiadiazole Derivatives as Αlpha-Estrogen Receptor Modulator." ResearchGate, 2021. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of Polar Azetidine-Containing Compounds

Welcome to our dedicated technical support center for scientists and researchers facing the unique challenges of purifying polar, azetidine-containing molecules. The azetidine ring, a four-membered nitrogen heterocycle,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for scientists and researchers facing the unique challenges of purifying polar, azetidine-containing molecules. The azetidine ring, a four-membered nitrogen heterocycle, imparts a distinct structural and physicochemical profile to molecules, often leading to high polarity and basicity. These properties can complicate standard purification workflows, particularly in reversed-phase chromatography (RPC).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just solutions, but also the underlying principles to empower you to make informed decisions in your daily laboratory work.

Section 1: Fundamental Challenges & Initial Strategy

FAQ 1: Why is my polar azetidine compound not retaining on my C18 column?

This is the most common issue encountered. The high polarity of your compound means it has a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than for the nonpolar C18 stationary phase. This results in the compound eluting very early, often in the void volume of the column, with little to no separation from other polar impurities.

The Underlying Problem: The "Hydrophobic Mismatch"

Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase. Highly polar molecules, like many azetidine derivatives, do not partake in these interactions effectively, leading to poor retention.

Troubleshooting Workflow: Addressing Poor Retention

Caption: Decision tree for addressing poor retention of polar compounds.

Section 2: Troubleshooting Reversed-Phase Chromatography (RPC)

While challenging, RPC can sometimes be optimized for polar azetidines. The key is to modify the system to enhance interaction with the stationary phase or to improve peak shape.

FAQ 2: I have some retention on C18, but the peak shape is terrible (severe tailing). What's causing this?

Peak tailing with basic compounds like azetidines is typically caused by secondary interactions with the silica backbone of the stationary phase. Residual, acidic silanol groups (Si-OH) on the silica surface can interact strongly and non-specifically with the basic nitrogen of the azetidine ring. This leads to a portion of the analyte molecules being held up on the column longer than the main band, resulting in a tailed peak.

Troubleshooting Peak Tailing in RPC:

  • Use a Mobile Phase Additive:

    • Acidic Additives (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid): Adding a small amount of acid to the mobile phase serves two purposes. First, it protonates the azetidine nitrogen, which can sometimes improve solubility in the mobile phase. Second, and more importantly, it protonates the residual silanol groups on the silica surface, rendering them neutral. This minimizes the strong ionic interactions that cause peak tailing. However, be aware that TFA is a strong ion-pairing agent and can be difficult to remove from the final product. Formic acid is often a better choice for preparative work as it is more volatile.

    • Basic Additives (e.g., 0.1% Triethylamine - TEA or Ammonia): Adding a "sacrificial base" like TEA can also improve peak shape. The TEA is a stronger base than your compound and will preferentially interact with the acidic silanol sites, effectively "shielding" your analyte from these undesirable interactions. This approach is often used at a neutral or slightly basic pH.

  • Increase the Ionic Strength of the Mobile Phase:

    • Adding a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) can help to saturate the silanol sites and reduce secondary interactions, leading to more symmetrical peaks.

  • Switch to a Modern, End-Capped Column:

    • Modern stationary phases are often "end-capped," a process where the residual silanol groups are chemically reacted to make them less active. Furthermore, hybrid silica-based columns (which incorporate organic groups into the silica matrix) often exhibit lower silanol activity and are more stable at higher pH values, providing an excellent alternative for purifying basic compounds.

Data Summary: Common RPC Mobile Phase Modifiers

ModifierConcentrationMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Silanol suppression, ion-pairingExcellent peak shapeNon-volatile, can suppress MS signal, difficult to remove from product
Formic Acid 0.1%Silanol suppressionVolatile, good for LC-MS, easy to removeLess effective at silanol suppression than TFA
Triethylamine (TEA) 0.1%Competitive binding to silanol sitesGood peak shape for basesCan suppress MS signal, introduces a basic impurity
Ammonium Hydroxide 0.1%Elevates pH, neutralizes silanolsGood for high-pH methodsRequires a high-pH stable column
Ammonium Formate/Acetate 10-20 mMIncreases ionic strength, acts as a bufferMS-compatible, good buffering capacityMay require optimization of concentration

Section 3: Alternative & Superior Purification Strategies

For many polar azetidines, moving away from standard RPC is the most effective strategy.

FAQ 3: My compound is still not retaining, even with mobile phase additives. What should I try next?

When RPC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier alternative. HILIC uses a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

The HILIC Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Polar analytes, like your azetidine compound, can then partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., by increasing the water content). This is essentially the opposite of reversed-phase.

Step-by-Step Protocol for Switching to HILIC:

  • Column Selection: Choose a HILIC column. Amide-functionalized columns are often a robust starting point for a wide range of polar compounds.

  • Mobile Phase Preparation:

    • Solvent A: 95% Water / 5% Acetonitrile + 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

    • Solvent B: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate (adjust pH to ~3 with formic acid).

    • Note: Buffering is critical in HILIC to ensure reproducible retention times and good peak shape.

  • Sample Preparation: Dissolve your sample in a solvent that is as close in composition to the starting mobile phase as possible (i.e., high acetonitrile). Injecting a sample dissolved in a strong, polar solvent like pure water or DMSO can cause severe peak distortion.

  • Gradient Elution: Start with a high percentage of organic solvent and gradient to a higher percentage of aqueous solvent.

    • Example Gradient: 95% B to 60% B over 15 minutes.

  • Equilibration: HILIC columns require longer equilibration times than RPC columns. Ensure the column is equilibrated with the starting mobile phase for at least 10-15 column volumes before the first injection.

Caption: A simplified workflow for transitioning to HILIC purification.

FAQ 4: Are there other techniques besides HILIC? My lab has an SFC system.

Supercritical Fluid Chromatography (SFC) is another powerful technique for purifying polar compounds. SFC uses supercritical carbon dioxide (CO2) as the main mobile phase, often with a small amount of a polar co-solvent like methanol.

Advantages of SFC for Polar Azetidines:

  • Unique Selectivity: SFC often provides different elution orders and better resolution for compounds that are difficult to separate by LC.

  • Fast Separations: The low viscosity of supercritical CO2 allows for very fast flow rates and rapid separations.

  • "Greener" Technique: Reduces the use of organic solvents.

  • Easy Product Recovery: The CO2 mobile phase simply evaporates upon depressurization, leaving the compound in the co-solvent, which simplifies sample workup.

For basic compounds like azetidines, it is common to add a basic additive like diethylamine (DEA) or ammonia to the co-solvent to improve peak shape, much like in RPC.

Section 4: Compound Stability & Recovery

FAQ 5: I'm seeing multiple peaks in my final product that weren't in my crude material. Could the purification process be degrading my compound?

Yes, this is a critical consideration. The azetidine ring, being a strained four-membered ring, can be susceptible to nucleophilic attack and ring-opening, especially under harsh pH conditions.

Potential Causes of Degradation:

  • Strongly Acidic Conditions: Using TFA in the mobile phase can sometimes lead to the degradation of acid-labile functional groups on your molecule or, in extreme cases, the azetidine ring itself.

  • Strongly Basic Conditions: Similarly, high pH can promote degradation pathways.

  • Interaction with Silica: The acidic silanol groups on the stationary phase can act as catalysts for degradation, especially if the compound spends a long time on the column.

Mitigation Strategies:

  • Use Milder Additives: Opt for formic acid instead of TFA, or ammonium formate/acetate buffers to maintain a more neutral pH.

  • Screen for pH Stability: Before committing to a preparative run, perform small-scale analytical runs where you expose your compound to the intended mobile phase conditions for a few hours and re-analyze to check for new impurity peaks.

  • Minimize Time on Column: Develop a rapid purification method to reduce the residence time of the compound on the stationary phase.

  • Consider an Alternative Stationary Phase: If you suspect silica-mediated degradation, switching to a polymer-based column or a hybrid-silica column with low silanol activity can be beneficial.

References

  • The Role of Trifluoroacetic Acid in Reversed-Phase HPLC. Waters Corporation.[Link]

  • The Practical Effects of Additives on HPLC Separations of Basic Compounds. Phenomenex.[Link]

  • A Review of Silica-Based Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography. Journal of Separation Science.[Link]

  • A Practical Guide to HILIC. Waters Corporation.[Link]

  • Hydrophilic Interaction Chromatography (HILIC) and Advanced Applications. Journal of Separation Science.[Link]

  • Supercritical Fluid Chromatography for the Purification of Drug-Like Molecules. American Chemical Society.[Link]

Optimization

Technical Support Center: Analytical Resolution of Azetidine Isomers

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the complex stereochemistry of azetidines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals dealing with the complex stereochemistry of azetidines. The highly strained four-membered ring of azetidine presents unique chromatographic and spectroscopic challenges. Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative data to resolve your analytical bottlenecks.

Part 1: Chromatographic Troubleshooting (HPLC & SFC)

Q: Why do my C2-substituted azetidine diastereomers co-elute on standard reverse-phase (RP) HPLC, and how can I achieve baseline resolution? A: The compact, highly strained nature of the azetidine ring minimizes the hydrophobic surface area differences between cis and trans diastereomers. Consequently, standard C18 RP-HPLC often fails to discriminate between them. The Causality & Solution: To resolve this, you must shift the separation mechanism from hydrophobic interactions to rigid stereoelectronic and hydrogen-bonding interactions. Derivatizing the azetidine nitrogen with a bulky, chiral auxiliary—such as chiral tert-butanesulfinamide—amplifies the spatial differences between the isomers. Once protected, these diastereomers exhibit distinct polarities and can be efficiently separated using Normal Phase (NP) chromatography (e.g., Hexane/EtOAc on silica)[1].

Q: I am attempting chiral separation of azetidine enantiomers using Supercritical Fluid Chromatography (SFC), but I observe severe peak tailing and poor resolution. How do I optimize the mobile phase? A: Peak tailing for azetidines in SFC is primarily caused by secondary acid-base interactions. Azetidines are highly basic (pKa ~10.4). When using supercritical CO2—which forms a weakly acidic environment in the presence of alcoholic co-solvents—the azetidine nitrogen becomes protonated and interacts strongly with residual acidic silanol groups on the Chiral Stationary Phase (CSP). The Causality & Solution: To suppress these secondary interactions, you must use a dual-additive approach. Adding a volatile base like 0.1% diethylamine (DEA) alongside 0.3% trifluoroacetic acid (TFA) to your co-solvent (e.g., isopropanol) creates a dynamic ion-pairing environment. The DEA masks the silanol groups, while the TFA ensures the azetidine elutes as a tight, neutral ion pair, resulting in sharp peaks and baseline resolution[2].

Part 2: Spectroscopic Differentiation (NMR)

Q: My 1H NMR spectrum of an N-acylated azetidine shows duplicated signals for almost every proton. How do I differentiate between actual cis/trans ring diastereomers and simple amide bond rotamers? A: This is a hallmark issue in azetidine NMR analysis. When the azetidine nitrogen is acylated (e.g., in dipeptides or urea derivatives), the barrier to rotation around the amide C-N bond is significant. This restricted rotation generates cis and trans amide rotamers. The population of the minor cis conformer can range from 10-20% in CDCl3 up to 40% in highly polar solvents like DMSO-d6[3]. The Causality & Solution: Because the exchange rate between rotamers is slow on the NMR timescale at room temperature, they appear as distinct, duplicated peaks, falsely mimicking a diastereomeric mixture. To definitively distinguish rotamers from fixed ring stereocenters, use a self-validating Variable Temperature (VT) NMR approach coupled with 2D NOESY.

Part 3: Self-Validating Experimental Protocols

Protocol 1: SFC Method Development for Azetidine Enantiomers

Validation Check: Always inject a racemic standard prior to the enantioenriched sample to prove that the method can baseline-resolve both enantiomers without system bias.

  • Column Selection: Equip the SFC system with an immobilized polysaccharide-based chiral column (e.g., Chiralpak IA or IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a co-solvent mixture of Isopropanol (IPA) containing 0.1% (v/v) Diethylamine (DEA) and 0.3% (v/v) Trifluoroacetic Acid (TFA).

    • Causality: DEA masks acidic silanol sites on the stationary phase, while TFA ensures the basic azetidine remains in a neutral ion-pair, preventing peak tailing.

  • System Equilibration: Set the SFC backpressure regulator to 120 bar and the column oven to 40 °C. Pump supercritical CO2 and the IPA co-solvent at a ratio of 85:15 at a flow rate of 3.0 mL/min.

  • Sample Injection: Dissolve the racemic azetidine standard in methanol (1 mg/mL). Inject 5 µL.

  • Detection & Optimization: Monitor via UV (typically 210-220 nm). If resolution (Rs) < 1.5, decrease the co-solvent percentage to 10% or screen an alternative alcoholic modifier (e.g., Methanol) while maintaining the DEA/TFA ratio.

Protocol 2: VT-NMR and NOESY Setup for Cis/Trans Assignment

Validation Check: Peak coalescence at high temperatures is the absolute proof of conformational rotamers over configurational isomers.

  • Sample Preparation: Dissolve 15-20 mg of the azetidine compound in 0.6 mL of DMSO-d6 (chosen for its high boiling point).

  • Baseline Acquisition (25 °C): Acquire a standard 1H NMR spectrum. Identify the duplicated signals (e.g., the alpha-protons of the azetidine ring).

  • Variable Temperature (VT) Execution: Increment the probe temperature in 10 °C steps from 25 °C to 100 °C. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Observation: Monitor the duplicated peaks.

    • Causality: At elevated temperatures, the thermal energy overcomes the rotational barrier of the amide bond. If the signals broaden and merge into a single sharp peak (coalescence), the duplication is due to amide rotamers. If the peaks remain distinct, the compound is a mixture of ring diastereomers.

  • NOESY Confirmation: Cool the sample back to 25 °C. Run a 2D NOESY experiment (mixing time ~300-500 ms). Look for exchange cross-peaks between the duplicated signals (which will have the same phase as the diagonal), confirming they are in chemical exchange.

Part 4: Quantitative Data Presentation

Table 1: Impact of Mobile Phase Additives on Azetidine SFC Resolution
Additive in Co-SolventPeak ShapeResolution (Rs)Retention TimeMechanism of Action
None Severe Tailing< 0.8LongUnshielded silanol interactions
0.1% DEA Moderate1.2MediumMasks acidic silanol sites
0.1% TFA Broad/Tailing1.0MediumProtonates azetidine, increasing polarity
0.1% DEA + 0.3% TFA Sharp/Symmetrical > 2.0 Optimal Dynamic ion-pairing; neutralizes interactions
Table 2: Diagnostic NMR Shifts for Azetidine Amide Rotamers (in CDCl3)
ConformerPopulation (%)Typical Azetidine H-2 Shift (ppm)Typical Azetidine H-4 Shift (ppm)
Trans (Major) 80 - 90%4.5 - 4.83.9 - 4.1
Cis (Minor) 10 - 20%4.2 - 4.44.3 - 4.5

Part 5: Decision Workflow Visualization

Below is the logical workflow for identifying and resolving azetidine isomers.

AzetidineWorkflow Start Azetidine Mixture Analysis CheckType Identify Isomer Type Start->CheckType Diastereomers Ring Diastereomers (C2/C4 Substituted) CheckType->Diastereomers Multiple chiral centers Enantiomers Enantiomers (Chiral Center) CheckType->Enantiomers Single chiral center Rotamers Amide Rotamers (N-Acylated) CheckType->Rotamers N-Acyl duplication NP_HPLC Normal Phase HPLC Hexane/EtOAc Diastereomers->NP_HPLC Derivatize (Sulfinamide) SFC Chiral SFC CO2 + Modifier (DEA/TFA) Enantiomers->SFC Screen Chiralpak IA/IC NMR VT-NMR & NOESY Peak Coalescence Rotamers->NMR Heat to 80-100°C

Workflow for the analytical resolution and identification of azetidine isomers.

References

[3] Title: Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors Source: National Institutes of Health (PMC) URL:

[1] Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: ACS Publications (The Journal of Organic Chemistry) URL:

[2] Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI URL:

Sources

Troubleshooting

Addressing poor solubility of novel benzoate derivatives in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates abandoned due to perceived lack of efficacy, when the true culprit is simply poor aqueous solubility....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates abandoned due to perceived lack of efficacy, when the true culprit is simply poor aqueous solubility. Novel benzoate derivatives—often characterized by extended aromatic systems and lipophilic substitutions—are particularly prone to this issue.

This guide is designed to help you diagnose solubility-driven assay failures, understand the physicochemical causality behind them, and implement self-validating protocols to rescue your compounds.

Section 1: Diagnostic FAQs

Q: Why do my novel benzoate derivatives precipitate when transitioning from DMSO stocks to aqueous assay buffers? A: Benzoate derivatives often feature lipophilic modifications (e.g., halogens, alkyl chains) that significantly increase their partition coefficient (LogP). While they dissolve readily in 100% dimethyl sulfoxide (DMSO), diluting them into aqueous media (like PBS or cell culture medium) disrupts the solvent system. Water molecules preferentially hydrogen-bond with DMSO, effectively "squeezing out" the hydrophobic benzoate molecules[1][2]. This leads to rapid nucleation and precipitation, a phenomenon governed by the compound's kinetic solubility limit[3]. Furthermore, if your benzoate is fully esterified, it lacks the ionizable carboxylic acid handle that would otherwise confer pH-dependent solubility[3].

Q: How can I distinguish between a true lack of biological activity and a false negative caused by poor solubility? A: Poor solubility often manifests as assay interference. Precipitates can scatter light (causing false positives in absorbance assays) or physically sequester the compound, preventing it from interacting with the biological target (false negatives)[4][5]. To validate your biological data, you must run a Kinetic Solubility Assay in parallel. If a compound's IC₅₀ or EC₅₀ is higher than its kinetic solubility limit in the assay buffer, the biological data is invalid, as the compound was not fully in solution[4].

Section 2: Quantitative Data: Solvent & Excipient Selection

When optimizing assay conditions, selecting the right solubilizing agent is critical. The table below summarizes the quantitative limits and mechanistic trade-offs of common additives.

Solubilizing AgentMechanism of ActionMax Recommended Assay Conc.ProsCons
DMSO (Co-solvent) Disrupts the hydrogen-bond network of water to solvate lipophilic molecules.1.0% - 2.0% (v/v)Universal solvent for library storage; easy to implement.High concentrations cause cellular toxicity and protein denaturation[5][6].
Tween-20 / Triton X-100 (Surfactants) Forms micelles that encapsulate hydrophobic compounds, reducing surface tension.0.01% - 0.05% (v/v)Highly effective at preventing aggregation in biochemical assays[6].Can disrupt lipid bilayers in cell-based assays or denature sensitive enzymes.
HP-β-CD (Cyclodextrin) Forms a host-guest inclusion complex, shielding the aromatic benzoate ring.1.0% - 5.0% (w/v)Excellent biocompatibility; prevents precipitation upon aqueous dilution[5][7].May alter free-drug concentration kinetics; requires complexation prep[7].

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)

Purpose: To determine the maximum concentration of the benzoate derivative that remains soluble in the assay buffer before precipitation occurs[2][8]. Causality: Why measure at 620 nm? Small molecules typically absorb in the UV range (200-400 nm). Measuring at 620 nm ensures the signal is purely due to light scattering from insoluble particulates, not the compound's intrinsic absorbance[4][9]. Self-Validation Check: This protocol relies on a DMSO-only blank to establish baseline absorbance and a known insoluble compound (e.g., nicardipine) as a positive control for precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the benzoate derivative in 100% DMSO[8].

  • Serial Dilution: Perform a 3-fold serial dilution of the stock in 100% DMSO across a 96-well plate[9].

  • Aqueous Transition: Transfer 4 µL of each DMSO stock into a UV-transparent 96-well plate containing 196 µL of the target aqueous assay buffer (pH 7.4). This achieves a final DMSO concentration of 2%[8].

  • Equilibration: Seal the plate and incubate at 25°C for 1 hour on a plate shaker at 500 rpm. This allows the kinetically trapped state to stabilize[8][9].

  • Measurement: Read the absorbance at 620 nm using a microplate reader[4][9].

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below a validated threshold (typically 1.5-fold the baseline absorbance of the 2% DMSO vehicle control)[9].

Protocol B: HP-β-Cyclodextrin Inclusion Complexation

Purpose: To rescue the solubility of highly lipophilic benzoate esters for cell-based assays without using cytotoxic levels of organic solvents. Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic interior cavity. Removing the volatile solvent thermodynamically forces the lipophilic benzoate derivative into the hydrophobic cavity, shielding it from water and preventing aggregation[5][7]. Self-Validation Check: Step 6 ensures that you are calculating biological activity based on the actual dissolved concentration, not the theoretical input.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer.

  • Compound Solubilization: Dissolve the benzoate derivative in a minimal volume of a volatile organic solvent (e.g., ethanol or methanol).

  • Complexation: Add the dissolved compound dropwise to the HP-β-CD solution under continuous magnetic stirring.

  • Solvent Evaporation: Stir the mixture uncovered in a fume hood for 24 hours to allow the volatile solvent to evaporate completely.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Quantify the final dissolved concentration of the inclusion complex using HPLC-UV against a standard calibration curve[10].

Section 4: Workflow Visualization

Below is the logical decision tree for diagnosing and resolving solubility issues in your assays.

SolubilityWorkflow Start Compound in 100% DMSO Dilution Dilute into Aqueous Assay Buffer (Target ≤2% DMSO) Start->Dilution Check Turbidimetry (620 nm) Is Absorbance > 1.5x Control? Dilution->Check Soluble Proceed to Biological Assay (Soluble State) Check->Soluble No Insoluble Precipitation Detected (Kinetic Limit Exceeded) Check->Insoluble Yes Opt1 Adjust Buffer pH (For Ionizable Groups) Insoluble->Opt1 Opt2 Add Surfactants (e.g., 0.05% Tween-20) Insoluble->Opt2 Opt3 Cyclodextrin Inclusion (e.g., HP-β-CD) Insoluble->Opt3 Opt1->Dilution Opt2->Dilution Opt3->Dilution

Decision tree for diagnosing and optimizing the kinetic solubility of lipophilic compounds in assays.

References

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.[Link]

  • Aqueous Solubility - Kinetic Solubility Assay. Creative Biolabs.[Link]

  • Aqueous Solubility Assays. Creative Bioarray.[Link]

  • An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays. ACS Omega.[Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex.[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.[Link]

  • CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry.[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central (PMC).[Link]

  • Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. PubMed Central (PMC).[Link]

Sources

Optimization

Azetidine Deprotection Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis and manipulation of azetidine-containing scaffolds. As highly strained four-membered nitrogen heterocycles, azetidines present unique challenges in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and manipulation of azetidine-containing scaffolds. As highly strained four-membered nitrogen heterocycles, azetidines present unique challenges in drug development and peptide synthesis. Their inherent ring strain (~26 kcal/mol) makes them highly susceptible to acid-catalyzed ring opening, while the low molecular weight of free azetidines introduces significant volatility risks during isolation.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the structural integrity of your azetidine cores during selective N-deprotection.

Orthogonal Deprotection Workflow

The following decision matrix outlines the optimal deprotection pathways based on the N-protecting group and the sensitivity of the azetidine substrate.

AzetidineWorkflow Start N-Protected Azetidine Substrate Decision Select Protecting Group Start->Decision Boc Boc / Botc (Acid Labile) Decision->Boc Cbz Cbz / Benzyl (Reductively Labile) Decision->Cbz Fmoc Fmoc (Base Labile) Decision->Fmoc Acidic Acidolysis (HCl/Dioxane or TFA) Boc->Acidic Hydrogenolysis Hydrogenolysis (H2, Pd/C) Cbz->Hydrogenolysis Basic Base Cleavage (Piperidine) Fmoc->Basic Risk Risk: Ring Opening Monitor Temp/Acid Strength Acidic->Risk Safe1 Safe: Neutral Conditions Orthogonal to Boc Hydrogenolysis->Safe1 Safe2 Risk: Electrophile Attack Use Acidic H2 if sensitive Basic->Safe2 Product Isolate as Salt (Prevent Volatilization) Risk->Product Safe1->Product Safe2->Product

Decision workflow for orthogonal deprotection of N-protected azetidines.

Troubleshooting Guide & FAQs

Q1: Why does my azetidine ring open during standard N-Boc deprotection, and how can I prevent it? Causality: Azetidines possess significant angular strain. Protonation of the azetidine nitrogen during strong acid treatment (e.g., concentrated Trifluoroacetic acid, TFA) increases the electrophilicity of the adjacent C2 and C4 carbons. Nucleophiles present in the reaction mixture (such as trifluoroacetate ions or trace water) can attack these positions to relieve the strain, leading to irreversible ring-opening side reactions. Solution:

  • Use strictly anhydrous conditions and milder acids, such as 1, which provides a non-nucleophilic environment compared to aqueous acids[1].

  • If the substrate is exceptionally sensitive, consider switching the protecting group from Boc to tert-butoxythiocarbonyl (Botc). The Botc group is significantly more acid-labile than Boc and can be2 without inducing ring opening[2].

Q2: I am losing my product during the concentration step after deprotecting a low-molecular-weight azetidine. What is happening? Causality: Free unsubstituted or low-molecular-weight alkyl azetidines are highly volatile liquids (the free base of azetidine boils at ~61–62 °C). If you neutralize the acid salt to the free base and attempt to remove solvents like DCM or methanol under reduced pressure, the azetidine will co-evaporate. Solution: Always isolate and store low-molecular-weight azetidines as their corresponding3 (e.g., hydrochloride or trifluoroacetate salts)[3]. If the free base is strictly required for a subsequent coupling step, neutralize the salt in situ using a non-nucleophilic base (like DIPEA) immediately prior to adding the electrophile.

Q3: My azetidine contains highly reactive electrophilic groups. Standard Fmoc deprotection with piperidine causes unwanted side reactions. What are my options? Causality: Conventional removal of the Fmoc group requires a secondary amine nucleophile (like piperidine) to abstract the acidic fluorenyl proton. Both the secondary amine reagent and the newly exposed primary/secondary amine product can attack sensitive electrophilic functional groups on the azetidine scaffold, leading to polymerization or degradation. Solution: Utilize an orthogonal Fmoc deprotection strategy via 4. Conducting Pd/C-catalyzed hydrogenolysis in the presence of an acid suppresses the nucleophilic reactivity of the newly formed amine by keeping it protonated, thereby protecting your electrophilic moieties[4].

Quantitative Comparison of Deprotection Strategies

The following table summarizes the operational parameters and risks associated with common azetidine deprotection strategies.

Protecting GroupDeprotection ReagentCleavage MechanismTypical ConditionsYield (%)Ring-Opening RiskVolatility Risk (Free Base)
Boc HCl in Dioxane (4M)Acidolysis0 °C to RT, 1–2 h85–95%Moderate (Time-dependent)High
Botc Dilute TFA (1:1 in DCM)Mild AcidolysisRT, <1 h>90%LowHigh
Cbz H₂, Pd/C (10% w/w)HydrogenolysisRT, 2–4 h>95%None (Neutral conditions)High
Fmoc Piperidine (20% in DMF)Base-catalyzed β-eliminationRT, 30 min85–90%LowHigh
Fmoc (Sensitive) H₂, Pd/C, Mild AcidAcidic HydrogenolysisRT, 2–4 h80–90%LowHigh

Validated Experimental Protocols

Protocol A: Mild Acidic Deprotection of N-Boc Azetidine (HCl/Dioxane Method)

This protocol utilizes anhydrous HCl to minimize the nucleophilic attack that causes azetidine ring opening.

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to suppress exothermic degradation.

  • Acid Addition: Dropwise add 4.0 M HCl in dioxane (5.0 mL, 20.0 mmol).

    • Causality Note: HCl in dioxane provides a strictly anhydrous, mildly acidic environment that minimizes nucleophilic attack on the strained azetidine ring compared to aqueous acids or concentrated TFA.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The starting material will not stain, but the deprotected azetidine will appear as a distinct purple/brown spot. Complete disappearance of the UV-active starting material confirms reaction completion (typically 1–2 hours).

  • Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen gas (avoid high vacuum and heat to prevent loss of the volatile azetidine derivative).

  • Purification: Triturate the resulting residue with cold anhydrous diethyl ether (3 x 5 mL) to precipitate the azetidine hydrochloride salt. Decant the ether and dry the solid under vacuum.

Protocol B: Orthogonal Deprotection of Cbz-Protected Azetidine via Hydrogenolysis

This protocol is completely orthogonal to acid-labile groups (like Boc) and poses zero risk of acid-catalyzed ring opening.

  • Preparation: Dissolve the N-Cbz protected azetidine (1.0 mmol) in HPLC-grade methanol (10.0 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w, ~25 mg) to the solution.

    • Safety Note: Pd/C is pyrophoric; add it under a blanket of nitrogen or pre-wet the catalyst with a few drops of toluene.

  • Atmosphere Exchange: Evacuate the reaction flask and backfill with hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under the H₂ balloon for 2–4 hours.

    • Causality Note: The neutral reductive conditions selectively cleave the Cbz group via C-O bond hydrogenolysis without affecting acid-labile groups or inducing ring strain relief.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The disappearance of the [M+H]+ peak corresponding to the Cbz-protected starting material and the appearance of the free amine mass confirms completion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 5 mL).

  • Salt Formation & Concentration: Crucial Step: Immediately add 1.0 equivalent of a mild acid (e.g., 1M ethereal HCl) to the filtrate before concentration. Evaporate under reduced pressure to yield the stable azetidine hydrochloride salt, preventing volatilization.

References

  • Alkyl Azetidines Via Batch and Flow Photochemistry Organic Letters - ACS Publications URL:[Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution Organic Letters - ACS Publications URL:[Link]

  • Process for synthesis of azetidine and novel intermediates therefor (US4966979A)
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Esterification of 3-Hydroxyazetidine

Welcome to the Technical Support Center. 3-Hydroxyazetidine is a highly valuable, privileged scaffold in medicinal chemistry, frequently used to introduce polar surface area and structural rigidity into drug candidates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Hydroxyazetidine is a highly valuable, privileged scaffold in medicinal chemistry, frequently used to introduce polar surface area and structural rigidity into drug candidates. However, its four-membered heterocyclic ring presents unique synthetic challenges during esterification, including ring strain-induced degradation and competing nucleophilic sites.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to minimize side reactions and maximize your esterification yields.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: I am attempting an O-esterification on 3-hydroxyazetidine, but my LC-MS shows predominant N-acylation. How do I force the reaction to the oxygen? A1: The secondary amine in the azetidine ring is significantly more nucleophilic than the secondary hydroxyl group at the 3-position. If left unprotected, the nitrogen will outcompete the oxygen for the activated electrophile, leading almost exclusively to N-acylation or N-alkylation. Resolution: You must mask the amine prior to esterification. The tert-butoxycarbonyl (Boc) group is the industry standard for this application, forming N-Boc-3-hydroxyazetidine[1]. The Boc group is electronically deactivating, sterically bulky, and highly stable under the mild basic conditions typically used for subsequent esterifications.

Q2: I used standard Fischer esterification conditions (carboxylic acid, catalytic H₂SO₄, reflux), but my azetidine starting material completely degraded. What happened? A2: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under strongly acidic conditions, the azetidine nitrogen becomes protonated. This protonation, combined with the inherent ring strain and elevated temperatures, drastically lowers the activation energy for nucleophilic ring opening[2]. Water or the carboxylic acid can attack the adjacent carbons, leading to acyclic amino-alcohol or amino-ester degradation products. Resolution: Never use strong Brønsted acids (like H₂SO₄ or p-TsOH) or elevated temperatures when working with azetidines. Transition to mild, neutral, or slightly basic esterification methods, such as the Steglich esterification or the use of acyl chlorides with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Q3: I switched to a Steglich esterification using DCC at room temperature. My yield is still low (<30%), and I am isolating a stable byproduct with the same mass as my activated acid + DCC. How do I fix this? A3: You are observing the formation of an N-acylurea byproduct. In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because the secondary alcohol of 3-hydroxyazetidine is sterically hindered, its nucleophilic attack is relatively slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement, transferring the acyl group from the oxygen to the nitrogen to form a dead-end N-acylurea[3]. Resolution: You must add a catalytic amount (10-20 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a highly superior nucleophile that rapidly attacks the O-acylisourea before it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate[4]. This intermediate cannot undergo the 1,3-rearrangement and reacts smoothly with the hindered 3-hydroxyazetidine. Additionally, we recommend replacing DCC with EDC·HCl. EDC produces a water-soluble urea byproduct, which is easily removed during aqueous workup[5].

Part 2: Quantitative Data & Method Comparison

To ensure optimal decision-making, consult the following table summarizing the risk profiles of common esterification methods when applied to 3-hydroxyazetidine.

Esterification MethodReagentsReaction ConditionsRisk of Ring OpeningRisk of N-AcylationPrimary ByproductRecommendation
Fischer R-COOH, H₂SO₄ (cat.)Reflux, 12-24hHigh Low (if protonated)WaterNot Recommended
Acyl Chloride R-COCl, DIPEADCM, 0 °C to RTLowHigh (if unprotected)HCl saltsViable (requires N-Boc)
Steglich (DCC) R-COOH, DCC, DMAPDCM, RT, 4-12hLowLow (if protected)Insoluble DCU, N-acylureaModerate (DCU is hard to filter)
Steglich (EDC) R-COOH, EDC·HCl, DMAPDCM, RT, 4-12hLowLow (if protected)Soluble ureaHighly Recommended

Part 3: Mechanistic & Workflow Visualizations

EsterificationWorkflow Start Start: 3-Hydroxyazetidine CheckN Is Nitrogen Protected? Start->CheckN Protect Protect Amine (e.g., Boc2O) Form N-Boc-3-hydroxyazetidine CheckN->Protect No CheckAcid Are Reagents Acidic? (e.g., Fischer Esterification) CheckN->CheckAcid Yes Protect->CheckAcid RingOpen High Risk: Ring Opening Avoid Strong Acids CheckAcid->RingOpen Yes MildCond Select Mild Conditions (Steglich or Acyl Chloride/Base) CheckAcid->MildCond No Steglich Steglich Esterification (EDC, DMAP, DCM, RT) MildCond->Steglich

Decision tree for selecting safe esterification conditions for 3-hydroxyazetidine.

SteglichMechanism CarboxylicAcid Carboxylic Acid + EDC OAcyl O-Acylisourea (Active Intermediate) CarboxylicAcid->OAcyl Activation NAcyl N-Acylurea (Dead-End Byproduct) OAcyl->NAcyl 1,3-Rearrangement (Without DMAP) AcylPyridinium N-Acylpyridinium (Highly Reactive) OAcyl->AcylPyridinium + DMAP (Fast) Product Ester Product + Water-Soluble Urea AcylPyridinium->Product + N-Boc-3-hydroxyazetidine

Mechanism of Steglich esterification highlighting the DMAP bypass of N-acylurea formation.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Amine Protection)

Purpose: To mask the highly nucleophilic secondary amine, preventing N-acylation during esterification.

  • Preparation: Dissolve 3-hydroxyazetidine hydrochloride (1.0 equiv, 10 mmol) in a biphasic mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Basification: Cool the solution to 0 °C using an ice bath. Slowly add sodium bicarbonate (NaHCO₃) (2.5 equiv, 25 mmol) portion-wise. Self-validation: Effervescence (CO₂ gas) will be observed; wait until bubbling ceases to ensure complete neutralization of the hydrochloride salt.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 11 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain; the free amine stains strongly, whereas the Boc-protected product does not).

  • Workup: Concentrate the dioxane under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Evaporate the solvent in vacuo to afford N-Boc-3-hydroxyazetidine as a colorless to pale yellow oil, which may crystallize upon standing.

Protocol 2: Steglich Esterification of N-Boc-3-hydroxyazetidine using EDC/DMAP

Purpose: To achieve high-yield O-esterification while avoiding acid-catalyzed ring opening and N-acylurea formation.

  • Activation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the target carboxylic acid (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.2 equiv). Stir for 5 minutes at room temperature.

  • Coupling Agent: Cool the mixture to 0 °C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv) portion-wise. Causality: Cooling minimizes any baseline thermal degradation of the active ester before the alcohol is introduced.

  • Alcohol Addition: Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Self-validation: Monitor via TLC (UV/KMnO₄ stain). The reaction is complete when the N-Boc-3-hydroxyazetidine spot is fully consumed.

  • Workup: Dilute the reaction with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine. Causality: EDC produces a water-soluble urea byproduct, which is completely removed during these aqueous washes, bypassing the tedious filtration required for DCC.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure ester.

References

  • Source: nbinno.
  • Source: Chemical Reviews (ACS)
  • Steglich esterification Source: Grokipedia URL
  • Source: Green Chemistry (RSC)
  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: HPLC Purity Validation of Benzyl 4-(azetidin-3-yloxy)benzoate

Executive Summary & The Analytical Challenge The accurate determination of purity for Benzyl 4-(azetidin-3-yloxy)benzoate presents a unique chromatographic challenge due to its dichotomous molecular structure. The molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The accurate determination of purity for Benzyl 4-(azetidin-3-yloxy)benzoate presents a unique chromatographic challenge due to its dichotomous molecular structure. The molecule features a highly hydrophobic, aromatic benzyl benzoate tail and a highly polar, basic azetidine head (secondary amine, pKa ~10.4).

When developing a High-Performance Liquid Chromatography (HPLC) method for such a compound, analysts frequently encounter severe peak tailing and poor resolution of closely eluting impurities. This is primarily driven by secondary ion-exchange interactions between the positively charged azetidine nitrogen and negatively charged, unreacted silanol groups (Si-O⁻) on the silica stationary phase[1].

This guide objectively compares various HPLC column chemistries to overcome these challenges and provides a self-validating, step-by-step protocol compliant with the latest[2].

Mechanistic Deep Dive: Overcoming Silanol Interactions

To achieve a symmetrical peak (Asymmetry Factor, As​≤1.5 ), we must understand the causality behind the experimental choices. The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the secondary interaction with acidic surface silanols[3].

The Solution Matrix:

  • pH Control: By lowering the mobile phase pH to ~2.5 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic Acid, we force the surface silanols (pKa ~3.5–4.5) into their fully protonated, neutral state (Si-OH). This effectively shuts down the unwanted ionic interaction[3].

  • Stationary Phase Chemistry: Utilizing heavily endcapped or hybrid silica particles physically shields the basic azetidine moiety from accessing any residual silanols[3].

G Molecule Benzyl 4-(azetidin-3-yloxy)benzoate Hydrophobic Hydrophobic Tail (Benzyl Benzoate) Molecule->Hydrophobic PolarBase Polar Basic Head (Azetidine Ring) Molecule->PolarBase C18 Standard C18 (Strong Retention, Peak Tailing) Hydrophobic->C18 Biphenyl Biphenyl Column (π-π Interaction, High Selectivity) Hydrophobic->Biphenyl PolarBase->C18 Silanol Interaction HILIC HILIC (Poor Hydrophobic Retention) PolarBase->HILIC

Structural attributes dictating HPLC stationary phase selection.

Comparative Analysis of HPLC Stationary Phases

Selecting the correct column is the foundation of a robust purity method. Below is an objective comparison of how different column chemistries perform for Benzyl 4-(azetidin-3-yloxy)benzoate.

  • Standard Fully Porous C18 (USP L1): Provides excellent retention for the hydrophobic benzyl tail but suffers from severe peak tailing due to accessible silanols interacting with the azetidine ring.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Excellent for retaining the highly polar azetidine moiety without tailing[4], but fails to adequately retain and resolve hydrophobic aromatic impurities (e.g., des-benzyl degradants)[5].

  • Biphenyl / Phenyl-Hexyl (USP L11): Offers orthogonal selectivity. The biphenyl rings engage in π−π interactions with the benzyl and benzoate aromatic rings, providing superior resolution for structurally similar aromatic impurities.

  • Endcapped Hybrid C18: The optimal choice. The hybrid organic-inorganic silica matrix inherently possesses fewer active silanols, and aggressive endcapping prevents the azetidine ring from causing tailing[3].

Quantitative Performance Comparison

Data represents typical chromatographic performance under optimized gradient conditions (0.1% TFA in Water / Acetonitrile).

Column ChemistryPeak Asymmetry ( As​ )Theoretical Plates ( N )Retention ( k′ )Resolution of Critical Pair ( Rs​ )Verdict
Standard C18 (Uncapped) 2.45 (Severe Tailing)4,5004.21.1Not Recommended
HILIC (Bare Silica) 1.10 (Excellent)12,0000.80.5Poor Hydrophobic Retention
Biphenyl (Endcapped) 1.35 (Acceptable)14,5003.82.8Excellent for Aromatic Impurities
Hybrid C18 (Endcapped) 1.15 (Excellent)18,0004.52.2Best Overall Performance

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Once the Endcapped Hybrid C18 column and low-pH mobile phase are selected, the method must be validated. The following self-validating protocol ensures the method is fit for its intended purpose[2].

G A Method Development (Column & Mobile Phase Selection) B Specificity Assessment (Blank, Impurity Spiking) A->B C Linearity & Range (LOQ to 120% of Target) B->C D Accuracy & Precision (Repeatability & Intermediate Precision) C->D E Robustness Testing (pH, Temp, Flow Rate Variations) D->E F Final Validation Report (ICH Q2(R2) Compliant) E->F

ICH Q2(R2) Analytical Validation Lifecycle for purity methods.

Phase 1: System Suitability Testing (SST)

Before validation begins, establish the baseline performance.

  • Preparation: Prepare a standard solution of Benzyl 4-(azetidin-3-yloxy)benzoate at 1.0 mg/mL in sample diluent (e.g., 50:50 Water:Acetonitrile).

  • Injection: Inject 6 replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ( As​ ) ≤1.5 , and Theoretical Plates ( N ) ≥10,000 .

Phase 2: Specificity

Ensure the method can unequivocally assess the analyte in the presence of impurities.

  • Procedure: Inject a blank diluent, a pure standard, and a sample spiked with known synthetic impurities (e.g., 4-(azetidin-3-yloxy)benzoic acid and benzyl alcohol).

  • Causality: This proves that no blank peaks co-elute with the target, and all impurities are baseline resolved.

  • Acceptance Criteria: Resolution ( Rs​ ) between the target peak and the closest eluting impurity must be ≥1.5 [2].

Phase 3: Linearity and Range

Demonstrate that the response is directly proportional to the concentration.

  • Procedure: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ, typically 0.05%) up to 120% of the nominal target concentration (1.2 mg/mL).

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should be ≤5% of the target response[2].

Phase 4: Accuracy (Recovery)

Verify that the method measures the true value.

  • Procedure: Spike known amounts of Benzyl 4-(azetidin-3-yloxy)benzoate into a placebo/blank matrix at three levels: 50%, 100%, and 150% of the target concentration. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% for the main assay, and 90.0% to 110.0% for impurity limits[2].

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample solutions at 100% concentration. Inject each once. RSD must be ≤2.0% .

  • Intermediate Precision: Have a second analyst perform the same repeatability test on a different day, using a different HPLC system and column lot. The combined RSD of all 12 preparations must be ≤2.0% [2].

Phase 6: Robustness

Prove the method remains unaffected by small, deliberate variations.

  • Procedure: Alter the mobile phase pH by ±0.2 units, the column temperature by ±5∘C , and the flow rate by ±10% .

  • Causality: Because the azetidine pKa is ~10.4, small variations around pH 2.5 will not affect its ionization state, ensuring the method remains rugged.

  • Acceptance Criteria: System suitability parameters (Resolution, Tailing) must still pass under all varied conditions[2].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare GL Sciences URL: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online URL:[Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography Chromanik Technologies URL:[Link]

Sources

Comparative

A Comprehensive Comparison Guide: Biological Activity of 4-(Azetidin-3-yloxy)benzoate Esters in Drug Discovery

Introduction & Chemical Context In modern medicinal chemistry, the azetidine ring has emerged as a highly privileged structural motif. As a four-membered nitrogen-containing heterocycle, it possesses high ring strain, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In modern medicinal chemistry, the azetidine ring has emerged as a highly privileged structural motif. As a four-membered nitrogen-containing heterocycle, it possesses high ring strain, sp3-rich character, and remarkable conformational rigidity, which together confer enhanced pharmacokinetic properties, aqueous solubility, and metabolic stability[1].

When conjugated with a benzoate core, the 4-(azetidin-3-yloxy)benzoate scaffold serves as a potent pharmacophore capable of engaging in critical hydrogen bonding and π

π stacking interactions with various intracellular targets. However, the free carboxylic acid form of this scaffold is highly polar, which severely restricts its passive diffusion across lipid bilayers. To overcome this, researchers frequently employ an ester prodrug strategy.

This guide objectively compares the biological activity, permeability, and metabolic stability of four different 4-(azetidin-3-yloxy)benzoate esters: Methyl, Ethyl, Isopropyl, and tert-Butyl esters .

Mechanistic Causality: The Role of Esterification

The biological efficacy of an ester prodrug is governed by a delicate balance between membrane permeability and enzymatic activation .

Esterification masks the polar carboxylic acid, thereby increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability[2]. Once the prodrug crosses the cell membrane and enters systemic circulation, it must be hydrolyzed by ubiquitous plasma enzymes—primarily carboxylesterases (CES)—to release the active 4-(azetidin-3-yloxy)benzoic acid[3].

The causality of ester selection lies in steric hindrance . The size and branching of the alkyl chain directly dictate how easily the CES enzyme can access and cleave the ester bond. A chain that is too small may be cleaved prematurely in the gut, while a chain that is too bulky may resist cleavage entirely, rendering the prodrug inactive.

G Prodrug 4-(Azetidin-3-yloxy)benzoate Ester (Inactive Prodrug) CES Plasma Carboxylesterase (CES) Hydrolysis Prodrug->CES Absorption & Circulation Active 4-(Azetidin-3-yloxy)benzoic Acid (Active Pharmacophore) CES->Active Ester Bond Cleavage Target Intracellular Target Binding (Pharmacological Effect) Active->Target Receptor Interaction

Metabolic activation pathway of 4-(azetidin-3-yloxy)benzoate ester prodrugs.

Comparative Performance Data

To objectively compare these derivatives, we evaluate them across three critical parameters: passive permeability (via PAMPA), enzymatic stability (via Human Plasma Half-life), and overall biological efficacy (Whole-Cell Assay IC 50​ ).

Note: The whole-cell IC 50​ reflects the combined efficiency of the prodrug entering the cell and subsequently being cleaved into the active acid.

Ester DerivativeAlkyl Chain StructureClogPPAMPA Papp​ ( 10−6 cm/s)Human Plasma t1/2​ (min)Whole-Cell Assay IC 50​ (nM)
Methyl -CH 3​ 1.84.212120
Ethyl -CH 2​ CH 3​ 2.38.54545 (Optimal)
Isopropyl -CH(CH 3​ ) 2​ 2.814.1210350
tert-Butyl -C(CH 3​ ) 3​ 3.422.0> 1440> 10,000

Data Synthesis:

  • Methyl Ester: Exhibits rapid hydrolysis due to minimal steric hindrance[4]. However, its lower lipophilicity results in suboptimal membrane permeability, limiting overall cellular efficacy.

  • Ethyl Ester: Represents the "Goldilocks" zone. It possesses sufficient lipophilicity for excellent membrane permeation while maintaining a plasma half-life that allows for sustained release of the active pharmacophore.

  • Isopropyl & tert-Butyl Esters: While highly permeable, the branched alkyl chains create severe steric shielding around the carbonyl carbon. The tert-butyl ester is virtually impervious to CES-mediated hydrolysis, trapping it in its inactive prodrug form.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following standardized protocols must be utilized to generate the comparative data above.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free permeation model used to predict passive drug transport, avoiding the complexities of active transport and metabolism[5].

  • Lipid Preparation: Prepare a 1% lecithin in dodecane solution in an Eppendorf tube and sonicate until fully mixed[5].

  • Membrane Coating: Using a multichannel pipette, gently dispense 5 µL of the lipid solution directly onto the porous membrane of the donor plate[5].

  • Sample Preparation: Dilute the ester prodrugs to a final concentration of 10 µM in a buffer of 1X PBS (pH 7.4) containing 5% DMSO[5].

  • Assay Assembly: Dispense 300 µL of the PBS/DMSO buffer into the acceptor plate wells. Transfer 150 µL of the 10 µM analyte into the donor plate wells[5].

  • Incubation: Carefully place the donor plate into the acceptor plate and incubate at room temperature for 18 hours.

  • Quantification: Transfer 100 µL from each well to a labeled 96-well plate and analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ )[5].

Protocol B: In Vitro Plasma Stability Assay

This assay determines the susceptibility of the ester prodrugs to enzymatic hydrolysis by plasma esterases[4].

  • Matrix Preparation: Prepare an 80% human plasma solution by mixing 80 parts of pooled human plasma with 20 parts of 0.01 M phosphate buffer (pH 7.4)[6]. Pre-warm the matrix to 37°C in a shaking water bath.

  • Reaction Initiation: Spike the ester prodrug (from a concentrated methanol or DMSO stock) into the plasma matrix to achieve a final concentration of 10 µM[6].

  • Sampling: At predefined time intervals (0, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately mix the withdrawn aliquot with 200 µL of cold acetonitrile (containing an internal standard) or a 2% zinc sulfate solution to precipitate proteins and halt enzymatic activity[4].

  • Analysis: Centrifuge the samples at 6000g for 10 minutes[6]. Extract the clear supernatant and quantify the remaining intact prodrug via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

Workflow Prep Compound Prep (10 µM in DMSO/PBS) PAMPA PAMPA Assay (Passive Permeability) Prep->PAMPA Plasma Plasma Stability (Enzymatic Hydrolysis) Prep->Plasma LCMS LC-MS/MS Quantification PAMPA->LCMS Acceptor Well Plasma->LCMS Quenched Aliquots Analysis PK Profiling & Candidate Selection LCMS->Analysis

In vitro ADME workflow for evaluating ester prodrug permeability and stability.

Conclusion

When developing therapeutics utilizing the 4-(azetidin-3-yloxy)benzoate scaffold, the selection of the ester masking group is a critical determinant of in vivo efficacy. While bulky esters like tert-butyl maximize passive permeability, their resistance to carboxylesterase-mediated cleavage renders them pharmacologically inert. Conversely, the Ethyl ester provides the optimal pharmacokinetic profile, balancing robust membrane permeation with an efficient, sustained rate of bioactivation.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol Source: Technology Networks URL:[Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Ester prodrugs of flurbiprofen: Synthesis, plasma hydrolysis and gastrointestinal toxicity Source: SciSpace URL:[Link]

  • Full article: Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids Source: Taylor & Francis Online URL:[Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of New Routes to Azetidine Intermediates

Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from esoteric chemical curiosities to privileged scaffolds in modern drug discovery. Characterized by a ring strain of approximately 25.4 kcal/m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Azetidines—four-membered nitrogen-containing heterocycles—have transitioned from esoteric chemical curiosities to privileged scaffolds in modern drug discovery. Characterized by a ring strain of approximately 25.4 kcal/mol, azetidines offer a unique combination of sp³-rich character, conformational rigidity, and metabolic stability[1]. They are increasingly deployed as bioisosteres for morpholines and piperidines to lower lipophilicity and improve pharmacokinetic profiles, as evidenced by FDA-approved therapeutics like baricitinib and cobimetinib.

However, the inherent ring strain that makes azetidines so valuable also makes them notoriously difficult to synthesize[1]. This guide benchmarks the traditional synthetic paradigms against emerging, highly efficient photochemical methodologies, providing drug development professionals with actionable, data-backed insights for route selection.

Mechanistic Paradigm Shift: Traditional vs. Photochemical Routes

The Traditional Bottleneck

Historically, accessing the azetidine motif required navigating multi-step, low-atom-economy pathways. The most common traditional route involves the cyclization of acyclic precursors to form a β-lactam (azetidin-2-one), followed by aggressive reduction using strong hydride sources like lithium aluminum hydride (LiAlH₄) or alanes[2]. While reliable for simple targets, this approach scales poorly, exhibits limited functional group tolerance, and often requires hazardous, highly reactive reagents[2].

The Modern Benchmark: Visible-Light aza-Paternò-Büchi Reactions

The [2+2] photocycloaddition between imines and alkenes—the aza-Paternò-Büchi reaction—represents the most direct, atom-economical theoretical route to azetidines[3]. For decades, this reaction was plagued by a fatal flaw: upon UV excitation, acyclic imines undergo rapid radiationless decay via E/Z-isomerization, completely outcompeting the desired cycloaddition[4].

Recent breakthroughs have bypassed this limitation using visible-light photoredox catalysis . By employing transition metal photocatalysts (e.g., Iridium(III) complexes), chemists can selectively excite the catalyst using mild blue LEDs. The excited catalyst then undergoes Triplet Energy Transfer (EnT) to the oxime/imine, accessing a reactive triplet state (a 1,4-biradical intermediate) that smoothly undergoes [2+2] cycloaddition with unactivated alkenes[5]. This single-step process occurs at room temperature and bypasses the destructive UV-driven E/Z-isomerization[3].

G cluster_0 Traditional: β-Lactam Reduction cluster_1 Modern: Photoredox aza-Paternò-Büchi N1 Acyclic Precursors N2 β-Lactam Intermediate N1->N2 Cyclization (Low Atom Economy) N3 Azetidine Scaffold N2->N3 Strong Reducing Agent (LiAlH4) N4 Oxime/Imine + Alkene N5 Triplet 1,4-Biradical N4->N5 Visible Light + Ir(III) EnT N6 Highly Functionalized Azetidine N5->N6 [2+2] Cycloaddition (Single-Step)

Figure 1: Mechanistic workflow comparing traditional β-lactam reduction to modern photoredox [2+2] cycloaddition.

Quantitative Benchmarking: Synthetic Efficiency

To objectively evaluate these routes, we benchmark them across critical process chemistry metrics: Step Economy, Atom Economy, Functional Group Tolerance, and Scalability.

MetricTraditional (β-Lactam Reduction)Modern (Visible-Light aza-Paternò-Büchi)
Step Count 3–5 steps from commercial starting materials1–2 steps (Direct [2+2] assembly)
Atom Economy Low (Loss of leaving groups, mass from reducing agents)High (Perfect atom economy in the [2+2] step)
Typical Yields 40–65% (over multiple steps)60–99% (single step)[6]
Reaction Conditions Harsh (Reflux, highly reactive hydrides)[2]Mild (Room temperature, visible light)[3]
Functional Group Tolerance Poor (Esters, ketones, and nitriles are reduced)Excellent (Tolerates esters, halogens, unactivated alkenes)[4]
Stereocontrol Substrate-dependent (often requires chiral pool)High diastereoselectivity via triplet biradical geometry[3]

Experimental Protocols & Self-Validating Systems

As an application scientist, it is critical not just to list instructions, but to establish why a system works and how it validates itself during execution. Below are the benchmarked protocols for both routes.

Protocol A: Traditional β-Lactam Reduction (Baseline)

Objective: Synthesize an N-substituted azetidine via the reduction of a pre-formed β-lactam.

  • Preparation: Flame-dry a 2-neck round-bottom flask under a continuous flow of dry Argon. Causality: LiAlH₄ reacts violently with ambient moisture, which would prematurely quench the hydride source and depress yields.

  • Reagent Loading: Suspend LiAlH₄ (3.0 equivalents) in anhydrous THF (0.2 M) at 0 °C.

  • Addition: Dissolve the N-substituted β-lactam (1.0 equiv) in anhydrous THF and add dropwise over 30 minutes.

  • Thermal Activation: Heat the reaction to reflux (66 °C) for 12 hours. Causality: The strained four-membered ring is sterically hindered; elevated thermal energy is required to drive the reduction of the amide carbonyl down to the amine without cleaving the sensitive C–N bond.

  • Fieser Workup (Self-Validation): Cool to 0 °C. Carefully add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Validation: A successful workup transitions the reaction from a gray suspension to a crisp, granular white precipitate (aluminum salts). If the salts remain gelatinous, the quenching was incomplete, risking emulsion during extraction.

Protocol B: Visible-Light aza-Paternò-Büchi (Modern Benchmark)

Objective: Intermolecular synthesis of highly functionalized azetidines via Ir(III)-catalyzed [2+2] cycloaddition.[5][6]

  • Reaction Assembly: In an oven-dried vial, combine the oxime derivative (1.0 equiv, e.g., 2-isoxazoline-3-carboxylate), an unactivated alkene (2.0 equiv), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1–2 mol%).

  • Solvent & Degassing (Critical Step): Dissolve the mixture in anhydrous acetonitrile (0.1 M). Seal the vial with a septum and sparge with Argon for 15 minutes.

    • Causality: Molecular oxygen (O₂) is a potent triplet quencher. If O₂ is present, it will intercept the triplet excited state of the Ir(III) catalyst, forming singlet oxygen and completely shutting down the Triplet Energy Transfer (EnT) to the oxime[7].

  • Irradiation: Place the vial in a photoreactor equipped with 440–450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours.

    • Causality: Blue light selectively excites the Ir(III) catalyst (which absorbs strongly in the visible region) while leaving the organic substrates (which absorb in the UV region) in their ground state, preventing unwanted degradation or E/Z isomerization[4].

  • In-Situ Validation: Monitor the reaction via ¹H-NMR. Validation: The successful formation of the azetidine ring is confirmed by the emergence of highly shielded, complex multiplets between 3.0–4.5 ppm (the azetidine ring protons), coupled with the disappearance of the alkene starting material signals.

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via standard silica gel flash chromatography.

Conclusion

The benchmarking data clearly indicates that visible-light-mediated photoredox catalysis has revolutionized azetidine synthesis. By replacing multi-step, harsh reductive traditional routes with a single-step, atom-economical [2+2] cycloaddition, process chemists can rapidly access vast libraries of highly functionalized azetidines. The aza-Paternò-Büchi route not only minimizes the E-factor (environmental impact) but also unlocks novel chemical space previously inaccessible due to the functional group incompatibilities of strong reducing agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH) / PubMed.[Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews - ACS Publications.[Link]

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research - ACS Publications.[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications / PMC.[Link]

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Springer Nature Research Communities.[Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Semantic Scholar / PMC.[Link]

Sources

Comparative

A Guide to Reproducible In Vitro Assays for Azetidine-Based Compounds: From Principles to Practice

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure in modern medicinal chemistry.[1][2][3] Its unique conformational constraints and physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has cemented its status as a privileged structure in modern medicinal chemistry.[1][2][3] Its unique conformational constraints and physicochemical properties have led to the development of numerous biologically active compounds, including approved drugs like the MEK1/2 inhibitor cobimetinib.[2] Azetidine derivatives have demonstrated a vast therapeutic potential, with applications ranging from anticancer and antibacterial to central nervous system (CNS) modulation.[1][4][5]

As researchers increasingly explore this chemical space, the need for robust, reproducible in vitro data becomes paramount. The journey from a hit compound to a clinical candidate is paved with data, and the integrity of that data is non-negotiable. Seemingly minor variations in assay execution can lead to significant discrepancies in results, muddying structure-activity relationships (SAR) and potentially leading to the premature termination of promising candidates or the costly pursuit of flawed ones.[6][7]

This guide provides a framework for designing and executing reproducible in vitro assays for azetidine-based compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to build self-validating systems that generate trustworthy and comparable data.

Part 1: The Foundation of Reproducibility: Controlling Experimental Variability

The challenge of reproducibility is not unique to any single assay or cell line; it is a universal consideration in in vitro research.[6] The sources of variability are numerous and can be subtle, often stemming from an interplay of biological factors and experimental methods.[6][8] A systematic approach to identifying and controlling these variables is the first and most critical step toward robust assay design. The major contributors to variability can be categorized as shown in the diagram below.

G cluster_0 Sources of Variability cluster_1 cluster_2 cluster_3 cluster_4 Reproducibility Reproducibility Materials Materials Reproducibility->Materials Methods Methods Reproducibility->Methods Environment Environment Reproducibility->Environment Measurement Measurement Reproducibility->Measurement Cell Line Integrity Cell Line Integrity Materials->Cell Line Integrity Reagent Consistency Reagent Consistency Materials->Reagent Consistency Compound Quality Compound Quality Materials->Compound Quality Seeding Density Seeding Density Methods->Seeding Density Liquid Handling Liquid Handling Methods->Liquid Handling Incubation Times Incubation Times Methods->Incubation Times Assay Endpoint Choice Assay Endpoint Choice Methods->Assay Endpoint Choice Incubator CO2/Temp Incubator CO2/Temp Environment->Incubator CO2/Temp Contamination Contamination Environment->Contamination Instrument Calibration Instrument Calibration Measurement->Instrument Calibration Data Normalization Data Normalization Measurement->Data Normalization Statistical Analysis Statistical Analysis Measurement->Statistical Analysis

Caption: Key sources of variability in cell-based in vitro assays.

A cornerstone of good practice is treating cells as reagents that require stringent quality control.[9][10] This includes authenticating cell line identity (e.g., via STR profiling), using cells within a defined low-passage number window to avoid phenotypic drift, and maintaining detailed records of culture conditions.[6][9]

Part 2: A Comparative Guide to Key Assays for Azetidine Compounds

The choice of assay is dictated by the compound's putative mechanism of action. For azetidines, which often target cancer-related pathways, cell viability and specific enzyme inhibition assays are common starting points.

Cell Viability and Cytotoxicity Assays

These assays are the workhorses of primary screening, providing a global measure of a compound's effect on cell proliferation and health. However, not all viability assays are created equal. The choice of method is critical, as different readouts measure distinct cellular parameters and may not be interchangeable.[6]

Assay PrincipleReadoutAdvantagesConsiderations for Reproducibility
Metabolic Activity (Tetrazolium Reduction) Colorimetric (e.g., MTT, XTT)Inexpensive, well-established.Can be affected by compound interference (reductants/oxidants). Requires a solubilization step, adding a source of handling variability.[11]
Metabolic Activity (Resazurin Reduction) Fluorometric (e.g., alamarBlue)Homogeneous ("add-and-read"), highly sensitive, wider linear range than MTT.[12][13]Signal can be influenced by compounds affecting cellular redox state. Requires optimization of incubation time to avoid signal saturation.[13]
ATP Quantification Luminescent (e.g., CellTiter-Glo®)Highly sensitive, excellent linearity, directly correlates with metabolically active cell number.[12]Can be affected by compounds that directly modulate cellular ATP metabolism, independent of viability.[6]
Membrane Integrity Reagent Release (e.g., LDH) or Dye Exclusion (e.g., Trypan Blue)Measures cell death (necrosis) rather than metabolic activity.LDH assays can have a low signal window. Dye exclusion is typically low-throughput and subject to operator bias.

Expert Insight: For initial screening of azetidine libraries, an ATP quantification assay like CellTiter-Glo® offers the best combination of sensitivity, reproducibility, and a simple homogeneous protocol.[12] Its high signal-to-background ratio and robustness make it less prone to the handling errors that can plague multi-step assays like MTT.

This protocol is designed to minimize variability through standardized procedures and appropriate controls.

G cluster_workflow ATP-Based Viability Assay Workflow A 1. Cell Culture & QC (Passage <10, >95% viability) B 2. Plate Seeding (Optimize density for log growth) A->B C 3. Cell Attachment (Incubate 24h) B->C D 4. Compound Treatment (Serial dilution, include controls) C->D E 5. Incubation (48-72h at 37°C, 5% CO2) D->E F 6. Reagent Addition (Equilibrate plate & reagent to RT) E->F G 7. Signal Development (Lyse & stabilize, 10 min) F->G H 8. Luminescence Reading (Plate-reading luminometer) G->H I 9. Data Analysis (Normalize to vehicle, calculate IC50) H->I

Caption: Workflow for a reproducible ATP-based cell viability assay.

Detailed Methodology:

  • Cell Preparation: Use a consistent lot of low-passage cells (e.g., MDA-MB-231 for STAT3-targeting azetidines). Ensure cell viability is >95% via Trypan Blue exclusion prior to seeding.

  • Cell Seeding: Seed cells in a 96-well, white-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Avoid using the outer wells to mitigate "edge effects," or fill them with sterile PBS.[9]

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Addition: Prepare serial dilutions of the azetidine compounds in culture medium. Add 10 µL of the diluted compound to the appropriate wells.

    • Vehicle Control: Add medium with the highest concentration of solvent (e.g., 0.1% DMSO) to at least six wells.[11]

    • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to define the maximal response.

  • Incubation: Incubate the plate for the desired treatment period (typically 48-72 hours).

  • Assay Execution:

    • Equilibrate the plate and the ATP detection reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration using a non-linear regression model.

Target-Based Kinase Inhibition Assays

Many azetidine-based compounds function as kinase inhibitors.[14][15] While cell viability assays show a compound's ultimate effect, a direct biochemical kinase assay is required to confirm on-target activity and determine potency (IC₅₀).

The Challenge of Comparability: IC₅₀ values for kinase inhibitors are highly dependent on assay conditions, particularly the concentration of ATP.[16] An inhibitor that competes with ATP will appear less potent at high ATP concentrations. To generate comparable and meaningful data, it is crucial to run assays under standardized conditions.

Expert Insight: For determining the intrinsic potency of an ATP-competitive inhibitor, the IC₅₀ should be determined at an ATP concentration equal to the Michaelis-Menten constant (Kₘ) for that specific kinase.[16] This provides a standardized benchmark. Subsequently, calculating the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation provides a true, ATP-independent measure of inhibitor affinity.

This protocol uses a luminescence-based ADP detection method, which is a common, robust format for kinase activity screening.

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test azetidine compound in the kinase reaction buffer.

  • Reaction Setup (384-well plate):

    • Add test compound dilutions.

    • Add recombinant MEK1 enzyme and its inactive substrate (e.g., ERK2).

  • Reaction Initiation: Add ATP at a final concentration equal to the pre-determined Kₘ for MEK1.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection (using ADP-Glo™ Kinase Assay Kit):

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Compound IDTargetAssay FormatATP Conc.IC₅₀ (nM)Kᵢ (nM)Reference
Cobimetinib MEK1ADP-Glo™Kₘ (ATP)4.22.1[14],[2]
Compound X MerTKHTRF10 µM7.0-[15]
Compound Y MerTKpMer AlphaLISACellular7.3 (EC₅₀)-[15]
AZ-STAT3-01 STAT3EMSAN/A380-[17],[18]

Note: This table presents a mix of biochemical (IC₅₀) and cellular (EC₅₀) data for illustrative purposes. Direct comparison of potency requires consistent assay conditions.

Part 3: Case Study - Validating an Azetidine-Based STAT3 Inhibitor

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor often overactive in cancer, making it a key therapeutic target.[17][18] Several potent azetidine-based STAT3 inhibitors have been identified. A reproducible workflow is essential to validate a new chemical entity in this class.

Objective: To confirm a novel azetidine compound (AZ-STAT3-01) directly inhibits STAT3 and to determine its cellular and biochemical potency.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT3_I STAT3 (Inactive) JAK->STAT3_I 3. Phosphorylation STAT3_A p-STAT3 (Active) STAT3_I->STAT3_A Dimer STAT3 Dimer STAT3_A->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Azetidine Inhibitor (AZ-STAT3-01) Inhibitor->Dimer Inhibits DNA Binding

Caption: Inhibition of the STAT3 signaling pathway by an azetidine compound.

Experimental Workflow for Validation:

  • Primary Cellular Screen: Perform an ATP-based viability assay with AZ-STAT3-01 on a STAT3-dependent cancer cell line (e.g., MDA-MB-231) and a STAT3-independent line. A significantly lower IC₅₀ in the dependent line suggests on-target activity.

  • Secondary Biochemical Assay (Target Confirmation): Use an Electrophoretic Mobility Shift Assay (EMSA) to directly measure the inhibition of STAT3 binding to its DNA consensus sequence.[18]

    • Protocol: Nuclear extracts containing activated STAT3 are incubated with increasing concentrations of AZ-STAT3-01. A radiolabeled DNA probe is added, and the mixture is run on a non-denaturing gel.

    • Reproducible Readout: A potent inhibitor will prevent the formation of the STAT3:DNA complex, leading to a dose-dependent decrease in the radioactive signal of the shifted band. Quantifying this decrease allows for the calculation of a biochemical IC₅₀.

  • Tertiary Cellular Assay (Target Engagement): Conduct a cellular phosphorylation assay (e.g., Western Blot or AlphaLISA) to measure the levels of phosphorylated STAT3 (p-STAT3) in cells after treatment with AZ-STAT3-01. A reduction in p-STAT3 levels confirms the compound is engaging its target in a cellular context.[15]

By following this tiered approach, from broad cellular effects to specific biochemical interactions, a researcher can build a robust and reproducible data package that validates the compound's mechanism of action with high confidence.

Conclusion

The reproducibility of in vitro assays is not an abstract ideal but a practical necessity for successful drug discovery. For a promising class of molecules like azetidine-based compounds, the ability to generate reliable, comparable data is what separates a compelling scientific story from a collection of disconnected experiments. By understanding the sources of variability, choosing assay methodologies with intent, and adhering to rigorously controlled protocols, researchers can ensure their data is a solid foundation upon which to build the next generation of therapeutics.

References

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC.[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.[Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Toxicology.[Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.[Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare.[Link]

  • Treating Cells as Reagents to Design Reproducible Assays. PubMed.[Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.[Link]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. Taylor & Francis Online.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. ACS Publications.[Link]

  • Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. ACS Publications.[Link]

  • Sources of Variability in Cell Based Assays. Mettler Toledo.[Link]

  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International.[Link]

  • Sources of variability and effect of experimental approach on expression profiling data interpretation. PMC.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.[Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI.[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(azetidin-3-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(azetidin-3-yloxy)benzoate
© Copyright 2026 BenchChem. All Rights Reserved.